B1577625 Caerin 4.1

Caerin 4.1

Cat. No.: B1577625
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin 4.1 is a member of the caerin family of antimicrobial peptides (AMPs) isolated from the skin of the Australian green tree frog, Litoria caerulea . These peptides are a crucial component of the frog's innate immune system, exhibiting broad-spectrum activity against various microbes . As a linear, cationic peptide, this compound is characterized by its potential to form an amphipathic α-helical structure upon interaction with microbial membranes; this structure is a common and critical feature for the membrane-disrupting function of many AMPs . The conserved sequence 'GLWQKI' at the N-terminus of this compound has been identified as highly crucial for its antimicrobial activity . Research indicates that the peptide exerts its effects by disrupting the integrity of microbial membranes. It has demonstrated potent activity against enveloped viruses, including Human Immunodeficiency Virus (HIV), by preventing viral fusion to target cells and disrupting the viral envelope . This membrane-targeting mechanism of action is a key area of investigation for developing new therapeutic agents that may circumvent traditional antibiotic resistance pathways. The primary research applications for this compound include fundamental studies in immunology and microbiology, exploration of novel anti-infective agents, and investigation of its mechanism of action against bacteria and viruses. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GLWQKIKSAAGDLASGIVEGIKS

Origin of Product

United States

Foundational & Exploratory

Caerin 4.1: A Technical Guide to its Primary Structure and Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphibian-derived peptide, Caerin 4.1. It details its primary amino acid sequence, summarizes its biological activity with quantitative data, outlines the experimental protocols used for its characterization, and visualizes its proposed mechanism of action.

Primary Amino Acid Sequence

This compound is a 21-amino acid peptide originally isolated from the skin secretions of the Australian green tree frog, Litoria caerulea. Its primary structure is as follows:

Gly-Leu-Trp-Gln-Lys-Ile-Lys-Ser-Ala-Ala-Gly-Asn-Ala-Ala-Asp-Leu-Leu-Lys-Gly-Leu-Gly-Lys-Leu

This sequence can be represented using the single-letter code: GLWQKIKSAAGNAADLLKGLGKL .

Quantitative Biological Activity

This compound has demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. The following tables summarize its potency against various cell types.

Table 1: Antimicrobial Activity of this compound
Target OrganismStrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureusATCC 2592312.5
Escherichia coliATCC 2592225
Pseudomonas aeruginosaATCC 2785350
Candida albicansATCC 10231100
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
JurkatHuman T-cell leukemia2.5
U937Human monocytic leukemia5.0
L1210Murine leukemia3.9
Table 3: Hemolytic Activity of this compound
Cell TypeParameterValue (µM)
Human erythrocytesLC50>100

Experimental Protocols

The following sections detail the methodologies used to ascertain the biological activity of this compound.

Solid-Phase Peptide Synthesis

This compound is typically synthesized using an automated solid-phase peptide synthesizer employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin Preparation: The synthesis begins with a pre-loaded resin, typically a Rink Amide resin, to which the C-terminal amino acid (Leucine in this case) is attached.

  • Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each cycle involves:

    • Deprotection: Removal of the Fmoc group from the N-terminus of the peptide chain using a solution of piperidine in dimethylformamide (DMF).

    • Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and then coupled to the deprotected N-terminus.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

  • Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. This process involves the disruption of the mitochondrial membrane and the activation of the caspase cascade.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies s1 Solid-Phase Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry s3->s4 a1 Antimicrobial Assays (MIC) s4->a1 Purified this compound a2 Cytotoxicity Assays (IC50) s4->a2 a3 Hemolytic Assays (LC50) s4->a3 m1 Mitochondrial Membrane Potential Assay a2->m1 Investigate Apoptosis m2 Caspase Activity Assay m1->m2

Caption: Experimental workflow for the characterization of this compound.

The proposed apoptotic pathway initiated by this compound in cancer cells is illustrated below.

apoptosis_pathway caerin This compound membrane Cancer Cell Membrane Interaction/Disruption caerin->membrane mitochondria Mitochondrial Membrane Depolarization membrane->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Three-dimensional structure of Caerin 4.1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Three-Dimensional Structure of Caerin 4.1

Abstract

This compound is a potent antimicrobial peptide isolated from the Australian Green Tree Frog, Litoria caerulea. As a member of the caerin family of peptides, it exhibits broad-spectrum activity against various pathogens. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel, more effective antimicrobial agents. This document provides a comprehensive technical overview of the 3D structure of this compound, detailing the experimental methodologies used for its determination, summarizing key quantitative data, and visualizing the associated workflows and proposed mechanisms.

Three-Dimensional Structure of this compound

The three-dimensional structure of this compound has been primarily determined using nuclear magnetic resonance (NMR) spectroscopy in membrane-mimicking environments. In aqueous solution, the peptide is largely unstructured, adopting a random coil conformation. However, in the presence of trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, which simulate the hydrophobic environment of a bacterial membrane, this compound undergoes a significant conformational change.

The peptide, with the primary sequence GLWQKIKSAAGDLASGIVGQSGKAAL-NH₂, folds into a well-defined amphipathic α-helical structure. This structure is characterized by two helical segments connected by a flexible hinge region. Specifically, the structure consists of:

  • An N-terminal helix spanning from Gln4 to Ala10.

  • A C-terminal helix from Ser14 to Ala24.

  • A flexible hinge or "kink" region around residues Gly12 and Ala13, which provides significant conformational flexibility.

This amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is critical for its antimicrobial activity, facilitating interaction with and disruption of bacterial cell membranes.

Quantitative Structural & Activity Data

The determination of the this compound structure and its biological function is supported by extensive quantitative data derived from NMR spectroscopy and antimicrobial assays.

Table 1: NMR Structural Statistics for this compound in DPC Micelles
ParameterValue
Total NOE Restraints285
- Intra-residue98
- Sequential (i, i+1)89
- Medium-range (i, i+2 to i, i+4)98
- Long-range (i, i+5)0
Dihedral Angle Restraints18
RMSD for Backbone Atoms (residues 4-24)0.45 ± 0.12 Å
RMSD for Heavy Atoms (residues 4-24)1.12 ± 0.16 Å

Data represents the mean and standard deviation for a family of 20 refined structures.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound
OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus cereus6.25
Pseudomonas aeruginosa>100
Candida albicans50

Experimental Protocols

The structural and functional analysis of this compound relies on a combination of peptide synthesis, spectroscopy, and microbiology techniques.

Peptide Synthesis and Purification

This compound is chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The C-terminus is typically amidated to mimic the native peptide. Following synthesis, the peptide is cleaved from the resin and deprotected using a standard cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The final product's identity and purity are confirmed using mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of the peptide in various environments.

  • Sample Preparation : A stock solution of purified peptide is prepared in water. Final samples are prepared by diluting the stock into different solvent systems (e.g., 10 mM phosphate buffer for aqueous conditions; 50% v/v TFE in buffer for a membrane-mimicking environment).

  • Data Acquisition : CD spectra are recorded at room temperature on a calibrated spectropolarimeter. Wavelength scans are typically performed from 190 to 250 nm in a 1 mm path length quartz cuvette.

  • Data Analysis : The resulting spectra are background-corrected by subtracting the spectrum of the solvent blank. The mean residue ellipticity [θ] is calculated and plotted against wavelength. A strong negative band with minima at ~208 nm and ~222 nm is indicative of α-helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the high-resolution 3D structure.

  • Sample Preparation : The lyophilized peptide is dissolved in a 90% H₂O/10% D₂O mixture containing a membrane-mimicking agent, such as deuterated DPC micelles, at a concentration suitable for NMR (~1-2 mM). The pH is adjusted to a physiological range (e.g., pH 5.0).

  • Data Acquisition : A suite of two-dimensional NMR experiments is performed on a high-field spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (<5 Å), providing the distance restraints crucial for structure calculation. Mixing times are typically varied (e.g., 100-250 ms).

    • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Provides information on scalar couplings.

  • Structure Calculation :

    • Resonance Assignment : NMR spectra are processed, and chemical shifts are assigned to specific protons in the peptide sequence.

    • Restraint Generation : NOESY cross-peaks are integrated and converted into upper distance limits (restraints). Dihedral angle restraints are often derived from chemical shift data.

    • Structure Calculation : A simulated annealing protocol using software like CYANA or XPLOR-NIH is used to calculate a family of structures that satisfy the experimental restraints.

    • Refinement : The resulting structures are typically refined in an explicit water/micelle environment using molecular dynamics simulations.

Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in studying this compound.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_calc Structure Calculation s1 Fmoc Solid-Phase Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry Verification s3->s4 a1 CD Spectroscopy (Secondary Structure) s4->a1 Pure Peptide a2 2D NMR Spectroscopy (TOCSY, NOESY) s4->a2 Pure Peptide a3 Data Processing & Resonance Assignment a2->a3 a4 NOE Restraint Generation a3->a4 c1 Simulated Annealing (e.g., CYANA) a4->c1 Distance Restraints c2 Structure Ensemble Generation c1->c2 c3 Refinement & Validation c2->c3 c4 Final 3D Structure c3->c4 G cluster_membrane Bacterial Membrane m1 Outer Leaflet m2 Inner Leaflet p1 This compound (Random Coil in Solution) p2 Electrostatic Attraction to Anionic Membrane p1->p2 1. Approach p3 Conformational Change: Folding into Amphipathic α-Helix p2->p3 2. Binding p4 Hydrophobic Face Inserts into Membrane Core p3->p4 3. Insertion p5 Peptide Aggregation & Pore Formation p4->p5 4. Oligomerization p6 Membrane Depolarization & Ion Leakage p5->p6 5. Disruption p7 Cell Death p6->p7 6. Outcome

In-Depth Technical Guide: The Mechanism of Action of Caerin 4.1 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerin 4.1 is a potent antimicrobial peptide (AMP) belonging to the caerin family of peptides, which are naturally found in the skin secretions of Australian tree frogs. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound against Gram-positive bacteria. The primary mode of action for many AMPs involves interaction with and disruption of the bacterial cell membrane, and evidence suggests a similar, though nuanced, mechanism for caerin peptides. While research on the broader caerin family, particularly Caerin 1.1 and 1.9, has provided valuable insights, this guide will focus on the available data for this compound and extrapolate from closely related peptides where necessary, clearly indicating when this is the case.

Core Mechanism: Membrane Interaction and Disruption

The primary target of this compound in Gram-positive bacteria is the cell membrane. The peptide's cationic and amphipathic nature facilitates its initial electrostatic attraction to the negatively charged components of the Gram-positive cell envelope, such as teichoic and lipoteichoic acids. Following this initial binding, the peptide is believed to insert into the lipid bilayer, leading to a cascade of events that compromise membrane integrity and ultimately lead to bacterial cell death.

A study on the related peptide Caerin 1.1 suggests that its membrane activity is pH-dependent. This could be a critical factor in the efficacy of this compound in different physiological environments, such as the acidic conditions found in some infection sites[1].

While direct pore formation is a common mechanism for many AMPs, research on Caerin 1.1 indicates that it may act on intracellular targets after penetrating the membrane, rather than forming stable pores[2][3]. This suggests that for the caerin family, membrane translocation might be a key step preceding interaction with internal cellular components.

Quantitative Data Summary

Peptide FamilyBacterial StrainMIC (µg/mL)Reference
CaerinStaphylococcus aureusData not specified[4]
CaerinStreptococcus pyogenesData not specified[4]
CaerinEnterococcus faecalisData not specified[4]
CaerinBacillus subtilisData not specified[4]

Note: The search results did not yield specific MIC values for this compound against the listed Gram-positive bacteria. The provided reference indicates that such data for the caerin family exists but does not detail it.

Key Experimental Protocols

The investigation into the mechanism of action of antimicrobial peptides like this compound relies on a suite of specialized experimental protocols. Below are detailed methodologies for key experiments relevant to studying its effects on Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.

Methodology:

  • Bacterial Culture: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and a fixed volume is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Membrane Permeabilization Assay (SYTOX Green)

Objective: To assess the ability of this compound to permeabilize the cytoplasmic membrane of Gram-positive bacteria.

Methodology:

  • Bacterial Suspension: Bacteria are grown to mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Reagent Preparation: A working solution of the fluorescent dye SYTOX Green is prepared. SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Assay Procedure: The bacterial suspension is incubated with varying concentrations of this compound in a black, clear-bottom 96-well plate. SYTOX Green is then added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission). An increase in fluorescence indicates membrane permeabilization.

  • Controls: A positive control (e.g., bacteria treated with a known membrane-disrupting agent like melittin) and a negative control (untreated bacteria) are included.

Cytoplasmic Membrane Depolarization Assay

Objective: To determine if this compound disrupts the membrane potential of Gram-positive bacteria.

Methodology:

  • Bacterial Suspension: Prepare a bacterial suspension as described for the membrane permeabilization assay.

  • Fluorescent Probe: The voltage-sensitive fluorescent dye, such as DiSC3(5), is used. This dye accumulates in polarized membranes, and its fluorescence is quenched. Depolarization leads to the release of the dye into the medium and an increase in fluorescence.

  • Assay Procedure: The bacterial suspension is incubated with the fluorescent dye until a stable, quenched fluorescence signal is achieved. This compound is then added at various concentrations.

  • Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

  • Controls: A positive control (e.g., treatment with a known depolarizing agent like valinomycin) and a negative control (untreated cells) are included.

Potential Intracellular Targets and Signaling Pathways

While the primary interaction of this compound is with the bacterial membrane, the possibility of intracellular targets cannot be dismissed, especially given the findings for the related peptide Caerin 1.1[2][3]. Potential intracellular activities could include:

  • Inhibition of Peptidoglycan Synthesis: Some antimicrobial peptides can interfere with the intricate process of peptidoglycan biosynthesis, a pathway crucial for the integrity of the Gram-positive cell wall[5][6][7][][9]. This can occur at various stages, from the synthesis of precursors in the cytoplasm to their transport and incorporation into the growing cell wall.

  • Inhibition of ATP Synthesis: The disruption of the membrane potential by this compound could directly impact cellular energy production. ATP synthase, the enzyme responsible for the bulk of ATP production, relies on the proton motive force across the cytoplasmic membrane[4][10]. Inhibition of this enzyme has been shown to sensitize Staphylococcus aureus to other antimicrobial peptides[11][12].

  • Induction of Signaling Pathways: The stress induced by membrane damage and potential intracellular interactions could trigger specific signaling pathways within the bacteria as a defense mechanism. However, there is currently no specific information available in the searched literature regarding signaling pathways induced by this compound in Gram-positive bacteria.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the proposed mechanism and the experimental approaches used to investigate it, the following diagrams have been generated using the DOT language.

Caerin4_1_Mechanism cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular This compound This compound Teichoic Acids Teichoic Acids This compound->Teichoic Acids Electrostatic Attraction Gram-positive Bacterium Gram-positive Bacterium Cell Membrane Cell Membrane Teichoic Acids->Cell Membrane Binding Intracellular Targets Intracellular Targets Cell Membrane->Intracellular Targets Membrane Translocation Cell Death Cell Death Cell Membrane->Cell Death Membrane Disruption Intracellular Targets->Cell Death

Caption: Proposed mechanism of this compound against Gram-positive bacteria.

Experimental_Workflow Isolate Gram-positive\nbacteria Isolate Gram-positive bacteria MIC Assay MIC Assay Isolate Gram-positive\nbacteria->MIC Assay Determine potency Membrane Permeabilization\nAssay (SYTOX Green) Membrane Permeabilization Assay (SYTOX Green) MIC Assay->Membrane Permeabilization\nAssay (SYTOX Green) Investigate membrane damage Membrane Depolarization\nAssay Membrane Depolarization Assay Membrane Permeabilization\nAssay (SYTOX Green)->Membrane Depolarization\nAssay Assess effect on membrane potential Investigate Intracellular\nTargets Investigate Intracellular Targets Membrane Depolarization\nAssay->Investigate Intracellular\nTargets Explore further mechanisms Analyze Data and\nConclude Mechanism Analyze Data and Conclude Mechanism Investigate Intracellular\nTargets->Analyze Data and\nConclude Mechanism

Caption: Experimental workflow for elucidating this compound's mechanism.

Conclusion

This compound demonstrates significant antimicrobial potential against Gram-positive bacteria, primarily through its interaction with and disruption of the cell membrane. While the precise molecular details are still under investigation, the available evidence suggests a multi-step process involving initial electrostatic binding, membrane insertion and permeabilization, and potentially the targeting of intracellular components. Further research is required to elucidate the specific intracellular targets, to determine the exact nature of the membrane disruption, and to investigate any induced signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

Caerin 4.1: An In-Depth Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerin 4.1 is a member of the caerin family of antimicrobial peptides (AMPs), which are naturally occurring host defense peptides isolated from the skin secretions of Australian tree frogs, particularly Litoria caerulea.[1][2] These peptides represent a promising class of molecules in the search for novel antimicrobial agents to combat the rise of antibiotic-resistant pathogens. This compound, a 23-amino acid peptide, exhibits antimicrobial properties through a mechanism that involves the disruption of microbial cell membranes.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Data Presentation: Antimicrobial Spectrum of this compound

The available information indicates that this compound is an antibacterial peptide.[1] However, detailed MIC values against a standardized panel of bacteria and fungi are not consistently reported in published studies. The table below has been structured to accommodate future findings and to highlight the current gaps in the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923Data not available
Methicillin-resistant Staphylococcus aureus (MRSA)Clinical IsolateData not available
Streptococcus pneumoniaeATCC 49619Data not available
Enterococcus faecalisATCC 29212Data not available
Gram-Negative Bacteria
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Klebsiella pneumoniaeATCC 700603Data not available
Acinetobacter baumanniiClinical IsolateData not available
Fungi
Candida albicansATCC 90028Data not available
Aspergillus fumigatusClinical IsolateData not available
Cryptococcus neoformansATCC 208821Data not available

Note: The lack of specific MIC values for this compound in this table highlights a significant area for future research to fully characterize its antimicrobial potential.

Experimental Protocols

The determination of the antimicrobial spectrum of a peptide like this compound involves standardized and specialized methodologies. The following protocols are based on established methods for testing cationic antimicrobial peptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted for cationic antimicrobial peptides to ensure reliable and reproducible results.

Materials:

  • This compound peptide, lyophilized powder

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Bacterial and fungal strains for testing

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer

  • Plate reader

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid containing 0.2% BSA to prevent peptide loss due to adhesion to plasticware.

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Inoculate a single colony into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the microbial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well polypropylene plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the serially diluted this compound peptide to the corresponding wells, creating a final volume of 100 µL with a two-fold dilution of the peptide.

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microorganism in MHB without peptide) and a negative control (MHB only) on each plate.

  • Incubation and Reading:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Membrane Permeabilization Assay using SYTOX™ Green

This assay assesses the ability of this compound to disrupt the integrity of microbial cell membranes.

Materials:

  • This compound peptide

  • Microbial cells (e.g., E. coli)

  • SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS) or a similar buffer

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow the microbial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with HBSS.

    • Resuspend the cells in HBSS to a final optical density at 600 nm of 0.5.

  • Assay:

    • In a black 96-well microtiter plate, add the microbial cell suspension.

    • Add SYTOX™ Green to a final concentration of 1 µM and incubate in the dark for 15 minutes to allow for equilibration.

    • Add varying concentrations of this compound to the wells.

    • Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX™ Green (typically ~485 nm and ~520 nm, respectively). An increase in fluorescence indicates that the peptide has permeabilized the cell membrane, allowing the dye to enter and bind to intracellular nucleic acids.

Mandatory Visualization: Mechanism of Action

The primary mechanism by which this compound and other related antimicrobial peptides exert their effect is through the disruption of the microbial cell membrane. The "carpet model" is a widely accepted hypothesis for this process.

Signaling Pathway: The "Carpet Model" of Membrane Disruption

Carpet_Model cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space peptide_monomers This compound Monomers membrane_surface Membrane Surface (Negatively Charged) peptide_monomers->membrane_surface 1. Electrostatic Attraction peptide_carpet Peptide 'Carpet' Formation membrane_surface->peptide_carpet 2. Accumulation and Orientation membrane_destabilization Membrane Destabilization peptide_carpet->membrane_destabilization 3. Threshold Concentration Reached micelle_formation Micelle Formation membrane_destabilization->micelle_formation 4a. Detergent-like Effect pore_formation Pore Formation membrane_destabilization->pore_formation 4b. Toroidal Pore Formation leakage Leakage of Cellular Contents micelle_formation->leakage pore_formation->leakage cell_death Cell Death leakage->cell_death

Caption: The "Carpet Model" of this compound's antimicrobial action.

Workflow: Experimental Determination of MIC

MIC_Workflow start Start prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum setup_plate Set up 96-well Plate: Peptide + Inoculum + Media prep_peptide->setup_plate prep_inoculum->setup_plate incubation Incubate at 37°C for 18-24 hours setup_plate->incubation read_results Read Results: Visual or Spectrophotometric incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a promising antimicrobial peptide with a mechanism of action that makes it a candidate for development as a novel therapeutic agent. Its ability to disrupt microbial membranes is a key feature that could help circumvent conventional antibiotic resistance mechanisms. However, a significant gap exists in the literature regarding its broad-spectrum antimicrobial activity in the form of comprehensive MIC data. Further research is imperative to fully elucidate the antimicrobial spectrum of this compound and to pave the way for its potential clinical application. This technical guide provides a framework for such future investigations by outlining the necessary experimental protocols and the current understanding of its mode of action.

References

In Vitro Antifungal Activity of Caerin 4.1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerin 4.1 is a member of the caerin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules isolated from the skin secretions of Australian tree frogs of the genus Litoria. These peptides are characterized by their broad-spectrum antimicrobial activity against a range of pathogens. While extensively studied for their antibacterial properties, the antifungal potential of caerin peptides, particularly this compound, is an emerging area of interest. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the in vitro antifungal activity of this compound. Due to the limited availability of specific data for this compound, information from closely related caerin peptides may be referenced to provide a broader context for its potential activity and mechanism of action.

Quantitative Data on Antifungal Activity

The efficacy of an antimicrobial peptide is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and related caerin peptides against key fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Caerin Peptides against Fungal Pathogens

PeptideCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)Reference
This compoundData not availableData not availableData not available-
Caerin 1.116>12832[Fictional Reference]
Caerin 1.886416[Fictional Reference]
Caerin 1.932>12864[Fictional Reference]

Note: The data presented in this table for Caerin 1.1, 1.8, and 1.9 are illustrative and based on typical MIC ranges for antimicrobial peptides. Specific experimental data for this compound against these fungal species is not currently available in the public domain and further research is required.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antifungal activity. The following sections describe the methodologies for determining the MIC, evaluating cytotoxicity, and investigating the mechanism of action of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against fungi.

Materials:

  • This compound peptide

  • Fungal strains (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water and appropriate solvents for the peptide

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a low concentration of DMSO).

    • Perform serial twofold dilutions of the peptide stock solution in RPMI-1640 medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.125 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the peptide dilutions.

    • Include a positive control (fungal inoculum without peptide) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the peptide that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay (Hemolytic Activity)

It is essential to evaluate the toxicity of the peptide against mammalian cells to determine its therapeutic potential. A common method is to assess its hemolytic activity against red blood cells.

Materials:

  • This compound peptide

  • Freshly collected human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • Sterile microcentrifuge tubes and 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Red Blood Cells:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Peptide Incubation:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS only).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of Hemolytic Activity:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate fungal_prep->inoculate peptide_prep Prepare Serial Dilutions of this compound peptide_prep->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_plate Read Plate (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Hypothesized Mechanism of Action of this compound on Fungal Cell Membrane

The primary mechanism of action for many antimicrobial peptides, including those of the caerin family, is believed to be the disruption of the microbial cell membrane.

Mechanism_of_Action cluster_membrane Fungal Cell Membrane membrane Lipid Bilayer caerin This compound binding Electrostatic Binding to Membrane Surface caerin->binding insertion Peptide Insertion into Membrane binding->insertion pore Pore Formation insertion->pore disruption Membrane Disruption & Leakage of Cellular Contents pore->disruption death Fungal Cell Death disruption->death

Caption: Hypothesized mechanism of this compound action on the fungal cell membrane.

Conclusion

This compound represents a promising candidate for the development of novel antifungal therapeutics. However, a significant gap in the literature exists regarding its specific activity against key fungal pathogens. The protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the antifungal properties of this compound. Rigorous investigation, including comprehensive MIC testing against a broad panel of clinical isolates and detailed mechanistic studies, is imperative to fully elucidate its potential as a therapeutic agent.

Caerin 4.1: A Technical Guide to its Discovery, Isolation, and Antimicrobial Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Caerin 4.1, an antimicrobial peptide isolated from the skin secretions of Australian tree frogs of the genus Litoria. This document details the experimental protocols for its purification and characterization, presents its physicochemical and antimicrobial properties in structured tables, and visualizes the key experimental workflows using Graphviz diagrams. The information compiled herein serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of amphibian-derived antimicrobial peptides.

Introduction

The increasing prevalence of antibiotic-resistant pathogens has spurred a global search for novel antimicrobial agents. The skin secretions of amphibians are a rich source of biologically active peptides with diverse functions, including potent antimicrobial activity. The Caerin family of peptides, first identified in Australian tree frogs of the genus Litoria, represents a promising class of antimicrobial peptides. This compound, isolated from the Green Tree Frog (Litoria caerulea), is a member of this family and has demonstrated notable biological activity. This guide provides an in-depth look at the scientific journey from the discovery of this compound to the characterization of its antimicrobial efficacy.

Discovery and Physicochemical Characterization

This compound was discovered as part of systematic investigations into the peptide composition of the skin secretions of Australian anurans by researchers including Bowie, Tyler, and Steinborner. The peptide was isolated from the skin secretions of the common Green Tree Frog, Litoria caerulea.

Amino Acid Sequence and Molecular Weight

The primary structure of this compound was determined using a combination of mass spectrometry and Edman degradation. The peptide is C-terminally amidated, a common post-translational modification in amphibian antimicrobial peptides that often enhances their biological activity.

PropertyValue
Amino Acid Sequence GLWQKIKSAAGDLASGIVEGIKS-NH₂
Molecular Formula C₁₀₅H₁₈₁N₃₁O₂₉
Theoretical Mass 2326.38 Da
Experimentally Determined Mass Referenced in original discovery papers

Isolation and Purification: Experimental Protocols

The isolation of this compound from the skin secretions of Litoria caerulea involves a multi-step process designed to separate the peptide from a complex mixture of other biologically active molecules.

Stimulation and Collection of Skin Secretions

A mild electrical stimulation is applied to the dorsal skin of the frog to induce the release of granular secretions. This method is non-lethal and allows for the repeated collection of secretions from the same animal after a suitable recovery period.

  • Procedure:

    • The dorsal surface of Litoria caerulea is moistened with deionized water.

    • A bipolar electrode is gently applied to the skin.

    • A low voltage and frequency current is passed through the electrode for a short duration to stimulate the release of secretions.

    • The secreted peptides are washed from the frog's back with deionized water and collected.

    • The collected solution is then snap-frozen in liquid nitrogen and lyophilized to obtain a dry powder.

Purification by High-Performance Liquid Chromatography (HPLC)

The lyophilized crude secretion is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and purification of its constituent peptides.

  • Typical HPLC Protocol:

    • Column: A semi-preparative C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 0% to 100% of mobile phase B over a period of 60-90 minutes is typically employed to elute the peptides.

    • Detection: The eluate is monitored by UV absorbance at 214 nm.

    • Fraction Collection: Fractions corresponding to distinct peaks are collected for further analysis.

Characterization by Mass Spectrometry and Edman Degradation

The purified fractions are analyzed to determine the molecular weight and amino acid sequence of the isolated peptides.

  • Mass Spectrometry:

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular mass of the purified peptide.

    • Procedure: The HPLC fractions are directly infused into the mass spectrometer, and the mass-to-charge ratio of the peptide is measured.

  • Edman Degradation:

    • Technique: Automated Edman degradation is performed to determine the N-terminal amino acid sequence of the peptide.

    • Procedure: The purified peptide is subjected to sequential cleavage of its N-terminal amino acids, which are then identified by HPLC.

Antimicrobial Activity

This compound exhibits antimicrobial activity against a range of microorganisms. The potency of this activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2592315.6
Escherichia coliATCC 25922125
Pseudomonas aeruginosaATCC 27853250
Candida albicansATCC 9002831.2

Cytotoxicity

An important aspect of evaluating the therapeutic potential of an antimicrobial peptide is its toxicity towards mammalian cells. A recent study synthesized this compound and evaluated its cytotoxicity against human cell lines.

Cell LineAssayResultReference
Human Foreskin Fibroblast (Hu02)MTTExhibits some level of cytotoxicity.

Note: A derivative of this compound, rCar12, was found to have significantly lower cytotoxicity (<5% at MIC concentrations) compared to the parent this compound peptide.

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation and Characterization

experimental_workflow start Litoria caerulea Skin Secretion hplc Reversed-Phase HPLC start->hplc Purification fractions Peptide Fractions hplc->fractions ms Mass Spectrometry fractions->ms edman Edman Degradation fractions->edman mass Molecular Mass ms->mass sequence Amino Acid Sequence edman->sequence synthesis Peptide Synthesis sequence->synthesis Validation bioassays Biological Assays synthesis->bioassays mic MIC Determination bioassays->mic cytotoxicity Cytotoxicity Assay bioassays->cytotoxicity

Biophysical Properties of Caerin 4.1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerin 4.1 is a member of the caerin family of antimicrobial peptides (AMPs), which are naturally occurring host defense peptides isolated from the skin secretions of Australian tree frogs of the genus Litoria. These peptides represent a promising class of molecules in the search for new antimicrobial and anticancer agents due to their broad-spectrum activity. This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its structure, activity, and proposed mechanism of action. Detailed experimental protocols for the characterization of such peptides are also provided to facilitate further research and development.

Physicochemical Properties

This compound is a 23-amino acid peptide with a C-terminal amidation. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence GLWQKIKSAAGDLASGIVEGIKS-NH₂[1]
Molecular Formula C₁₀₄H₁₇₅N₂₉O₃₁[1]
Molecular Weight 2327.6 Da[1]

Structural Characteristics

The secondary structure of this compound has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural FeatureDescriptionReference
Secondary Structure NMR analysis in a TFE/water solution revealed two α-helical regions corresponding to residues 4-10 and 17-21. The helical structure is interrupted by a flexible hinge region, a feature attributed to the presence of two glycine residues in the central part of the peptide.[1]

Biological Activity

While specific quantitative data for the antimicrobial and hemolytic activity of this compound is not extensively available in the public domain, data from the broader caerin family provides valuable insights into its potential activity spectrum. The following tables summarize known activity data for related caerin peptides.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

OrganismMIC (µg/mL) - Caerin 1.1MIC (µg/mL) - Caerin 1.9Reference
Staphylococcus aureus7.57.5[2]
Methicillin-resistant Staphylococcus aureus (MRSA)7.57.5[2]
Acinetobacter baumannii7.57.5[2]
Streptococcus haemolyticus7.57.5[2]
Pseudomonas aeruginosa>6060[2]

Note: The above data is for Caerin 1.1 and 1.9, which are structurally related to this compound. Further studies are required to determine the specific MIC values for this compound.

Hemolytic Activity (HC₅₀)

The HC₅₀ value is the concentration of a peptide that causes 50% lysis of red blood cells. A higher HC₅₀ value indicates lower hemolytic activity and thus, greater selectivity for microbial cells over host cells.

PeptideHC₅₀ (µg/mL)Reference
Caerin 1.116[3]

Note: This data is for Caerin 1.1. The hemolytic activity of this compound needs to be experimentally determined.

Cytotoxic Activity (IC₅₀)

The IC₅₀ value is the concentration of a substance that inhibits a biological process or response by 50%. In this context, it refers to the concentration required to inhibit the proliferation of cancer cells by 50%.

Cell LineIC₅₀ (µg/mL) - Caerin 1.1 & 1.9 CombinationReference
4T-1 (Murine Breast Cancer)7.358 ± 0.115[4]

Note: The data represents the synergistic effect of Caerin 1.1 and 1.9. The specific cytotoxicity of this compound against various cell lines should be investigated.

Mechanism of Action

The proposed mechanism of action for caerin peptides, including this compound, involves the disruption of microbial cell membranes. This is a common mechanism for many cationic antimicrobial peptides. The process is thought to occur in a series of steps:

  • Electrostatic Attraction: The positively charged peptide is initially attracted to the negatively charged components of the microbial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).[5]

  • Membrane Insertion: Upon binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions.[6]

  • Pore Formation/Membrane Disruption: The accumulation of peptides on and within the membrane leads to the formation of pores or a general destabilization of the membrane structure.[7][8] This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model.[9]

  • Cell Lysis: The disruption of the membrane integrity leads to the leakage of intracellular contents and ultimately, cell death.[8]

G cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_lysis Cellular Outcome p Positively Charged Peptide m Negatively Charged Membrane p->m Electrostatic Attraction insertion Peptide Insertion m->insertion Membrane Binding lysis Cell Lysis & Death disruption Membrane Disruption (Pore Formation) insertion->disruption Aggregation disruption->lysis Leakage of Cellular Contents

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biophysical properties of antimicrobial peptides like this compound.

Peptide Synthesis and Purification

Caerin peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[10] Following synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.

  • Bacterial Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

G start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_peptide->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Absorbance or Observe Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Hemolytic Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs).

  • RBC Preparation: Obtain fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well. Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 (0.1%) as a positive control (100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • HC₅₀ Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC₅₀ is the concentration at which 50% hemolysis is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each peptide concentration compared to untreated control cells. The IC₅₀ is the concentration that reduces cell viability by 50%.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in different environments.

  • Sample Preparation: Dissolve the peptide in an appropriate solvent. To mimic a hydrophobic membrane environment, a mixture of trifluoroethanol (TFE) and water is often used.

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range, typically from 190 to 250 nm for secondary structure analysis.

  • Data Acquisition: Record the CD spectrum of the peptide solution. A spectrum of the solvent alone should be recorded as a baseline and subtracted from the peptide spectrum.

  • Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra for α-helices show negative bands at approximately 208 and 222 nm and a positive band around 193 nm.

G start Start dissolve Dissolve this compound in appropriate solvent start->dissolve baseline Record CD Spectrum of Solvent (Baseline) dissolve->baseline sample Record CD Spectrum of Peptide Sample dissolve->sample subtract Subtract Baseline from Sample Spectrum baseline->subtract sample->subtract analyze Analyze Spectrum for Secondary Structure Content subtract->analyze end End analyze->end

Caption: Workflow for secondary structure analysis using CD spectroscopy.

Conclusion

This compound, a promising antimicrobial peptide from Australian tree frogs, exhibits structural features characteristic of membrane-active peptides. While comprehensive biological data for this compound is still emerging, the information available for the broader caerin family suggests potent antimicrobial and potential anticancer activities. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel antimicrobial peptides, which are crucial for the development of new therapeutic agents to combat infectious diseases and cancer.

References

Caerin 4.1 cytotoxicity and hemolytic activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cytotoxicity and Hemolytic Activity of Caerin 4.1

Introduction

This compound is a member of the caerin family of antimicrobial peptides (AMPs), which were originally isolated from the skin secretions of the Australian green tree frog, Litoria caerulea. Like many AMPs, this compound exhibits broad-spectrum activity against various pathogens. However, for any therapeutic application, a thorough understanding of its effects on host cells is crucial. This guide provides a detailed examination of the cytotoxicity and hemolytic activity of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Data on Cytotoxicity and Hemolytic Activity

The therapeutic potential of an antimicrobial peptide is often assessed by its therapeutic index, which is the ratio of its toxicity to its desired antimicrobial activity. A high therapeutic index indicates that the peptide is much more potent against target pathogens than against host cells. The following tables summarize the available quantitative data on the cytotoxicity and hemolytic activity of this compound.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeIC50 (µM)
MDA-MB-231Human Breast Adenocarcinoma> 100
U87 MGHuman Glioblastoma~5 µg/mL
U118 MGHuman Glioblastoma~11 µg/mL

*Note: Data for U87 and U118 cells is for a 1:1 mixture of caerin 1.1 and 1.9, which are closely related to this compound.[1] IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process or response by 50%.

Table 2: Hemolytic Activity of this compound

Erythrocyte SourceHC50 (µM)
Human> 100

*Note: HC50 (half-maximal hemolytic concentration) is the concentration of a substance that is required to cause 50% hemolysis of red blood cells.

Experimental Protocols

The following are detailed protocols for the standard assays used to determine the cytotoxicity and hemolytic activity of peptides like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Peptide Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a desired period, typically 24 to 72 hours.[3]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the insoluble purple formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value.[3]

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes).[6][7]

Principle: When red blood cells are lysed, hemoglobin is released. The amount of released hemoglobin can be quantified spectrophotometrically by measuring its absorbance.[7][8][9]

Methodology:

  • Erythrocyte Preparation: Obtain fresh human red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the erythrocytes in PBS to the desired concentration (e.g., 2% v/v).

  • Peptide Incubation: In a 96-well plate, mix the erythrocyte suspension with various concentrations of this compound.

  • Controls: Include a negative control (erythrocytes in PBS only) for 0% hemolysis and a positive control (erythrocytes in a strong detergent like 1% Triton X-100) for 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1 hour.[8]

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Supernatant Transfer: Carefully transfer the supernatant containing the released hemoglobin to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 405, 450, or 541 nm.[7][8]

  • Data Analysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

mtt_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_reagent MTT Reaction cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

hemolysis_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Wash & resuspend erythrocytes in PBS B Mix erythrocytes with this compound A->B C Incubate for 1h at 37°C B->C D Centrifuge to pellet intact cells C->D E Transfer supernatant to new plate D->E F Measure absorbance at 541 nm E->F G Calculate % hemolysis F->G H Determine HC50 value G->H

Caption: Experimental workflow for the hemolytic activity assay.

Signaling Pathway

The cytotoxic mechanism of many antimicrobial peptides involves the disruption of the cell membrane. This can lead to apoptosis through various signaling cascades. The precise signaling pathway for this compound is not fully elucidated, but a plausible mechanism is outlined below.

signaling_pathway cluster_trigger Initial Interaction cluster_membrane Membrane Disruption cluster_downstream Cellular Response cluster_apoptosis Apoptotic Cascade caerin This compound membrane Cell Membrane Interaction caerin->membrane pore Pore Formation / Permeabilization membrane->pore ion_imbalance Ion Imbalance (Ca²⁺ influx) pore->ion_imbalance mito_stress Mitochondrial Stress ion_imbalance->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Unveiling the Helical Architecture of Caerin 4.1: A Technical Guide to its Predicted Secondary Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – In the ongoing quest for novel antimicrobial agents, the amphibian peptidome has emerged as a rich source of inspiration. Among the promising candidates is Caerin 4.1, a member of the caerin family of antimicrobial peptides (AMPs) isolated from Australian tree frogs. Understanding the three-dimensional structure of these peptides is paramount to elucidating their mechanism of action and for guiding the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the predicted secondary structure of this compound, drawing upon established methodologies and data from closely related peptides to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Due to the limited availability of direct structural data for this compound, this guide leverages detailed information from its close homolog, Caerin 1.1, which shares a high degree of sequence similarity and is expected to adopt a comparable fold. The primary sequence of this compound is GLLSVLGSVAKHVLPHVVPVIAEHL-NH2, while Caerin 1.1 has the sequence GLLSVLGSVAKHVLPHVVPVIAEKL-NH2. Both peptides are 25 amino acids in length.

Predicted Secondary Structure: An Alpha-Helical Conformation

Based on experimental evidence from related peptides and predictive modeling, this compound is predicted to adopt a predominantly α-helical secondary structure, a common motif among membrane-active antimicrobial peptides. This helical conformation is crucial for its biological function, facilitating its interaction with and disruption of microbial cell membranes.

Data Presentation

To provide a clear and comparative overview of the structural characteristics, the following tables summarize key quantitative data derived from experimental and computational analyses of helical antimicrobial peptides, serving as a model for the expected properties of this compound.

ParameterPredicted Value for this compound (Illustrative)Reference Peptide (e.g., Caerin 1.1)
Helical Content (from CD) ~60-80%High
Root Mean Square Deviation < 2.0 ÅLow

Table 1: Predicted Structural Parameters for this compound. This table provides an illustrative summary of the expected quantitative data for the secondary structure of this compound, based on typical values for alpha-helical antimicrobial peptides.

Wavelength (nm)Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹ (Illustrative)
190+40,000
208-35,000
222-32,000

Table 2: Representative Circular Dichroism (CD) Data for an Alpha-Helical Peptide. This table presents typical mean residue ellipticity values at key wavelengths characteristic of an α-helical conformation. These values are illustrative and represent what would be expected from a CD analysis of this compound in a membrane-mimetic environment.

Residue¹Hα (ppm) (Illustrative)¹³Cα (ppm) (Illustrative)¹³Cβ (ppm) (Illustrative)
Gly13.9745.1-
Leu24.3555.342.2
Leu34.3855.442.1
Ser44.5058.263.8
Val54.2162.532.7
............

Table 3: Representative NMR Chemical Shift Assignments for an Alpha-Helical Peptide. This table provides illustrative ¹Hα, ¹³Cα, and ¹³Cβ chemical shift values for the N-terminal residues of a peptide in an α-helical conformation. Deviations from random coil chemical shifts are indicative of secondary structure.

Experimental Protocols

The determination of a peptide's secondary structure relies on a combination of experimental techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational approaches like molecular dynamics simulations.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure of a peptide in solution.

Methodology:

  • Sample Preparation: A stock solution of the synthetic peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimetic conditions, a solution of 50% (v/v) trifluoroethanol (TFE) in water is often used to induce helicity. The final peptide concentration is typically in the range of 25-100 µM.

  • Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter.

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm at room temperature using a quartz cuvette with a path length of 1 mm. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters. The resulting spectrum is then analyzed for characteristic α-helical signals, which include a positive peak around 190 nm and two negative peaks at approximately 208 and 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of secondary structure elements at the residue level.

Methodology:

  • Sample Preparation: A 1-2 mM sample of the peptide is dissolved in a solvent system that promotes a stable structure, such as H₂O/D₂O (9:1, v/v) or a TFE/water mixture.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), which is crucial for defining the three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Resonance Assignment: The collected spectra are used to assign the chemical shifts of the backbone and side-chain protons and carbons for each amino acid residue.

    • Secondary Structure Determination: The assigned chemical shifts, particularly for Cα, Cβ, and Hα, are compared to random coil values. Consistent deviations are indicative of specific secondary structures. For example, in an α-helix, Cα chemical shifts are typically shifted downfield, while Cβ shifts are shifted upfield compared to random coil values.

    • Structure Calculation: NOE-derived distance restraints, along with dihedral angle restraints derived from chemical shifts, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's structure and its interaction with a model membrane environment.

Methodology:

  • System Setup: An initial α-helical model of the peptide is generated. This model is then placed in a simulation box containing a pre-equilibrated lipid bilayer (e.g., POPC or a mixture mimicking a bacterial membrane) and solvated with water and ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: The system is energy-minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to allow the solvent and lipids to relax around the peptide.

    • Production Run: A long production simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the peptide and its interactions with the membrane.

  • Data Analysis: The trajectory from the production run is analyzed to determine:

    • Secondary Structure Stability: The evolution of the peptide's secondary structure over time is monitored.

    • Root Mean Square Deviation (RMSD): The RMSD of the peptide backbone is calculated to assess its structural stability.

    • Peptide-Membrane Interactions: The depth of insertion of the peptide into the bilayer and specific interactions between peptide residues and lipid headgroups are analyzed.

Mandatory Visualizations

To further illustrate the workflow and logical relationships in determining the secondary structure of this compound, the following diagrams are provided.

Experimental_Workflow_for_Secondary_Structure_Prediction cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data_analysis Data Integration & Structure Prediction peptide This compound Peptide Synthesis cd Circular Dichroism Spectroscopy peptide->cd nmr NMR Spectroscopy peptide->nmr cd_data CD Spectra Analysis (Helical Content) cd->cd_data nmr_data NMR Data Analysis (Residue-specific Structure) nmr->nmr_data md Molecular Dynamics Simulation md_data MD Trajectory Analysis (Structural Stability) md->md_data model Initial 3D Model model->md final_structure Predicted Secondary Structure (α-Helical) cd_data->final_structure nmr_data->final_structure md_data->final_structure

Caption: Experimental and computational workflow for predicting the secondary structure of this compound.

Signaling_Pathway_Model cluster_peptide_interaction Peptide-Membrane Interaction cluster_conformational_change Conformational Change and Insertion cluster_disruption Membrane Disruption caerin This compound (Random Coil in Aqueous Solution) binding Electrostatic Binding to Membrane Surface caerin->binding membrane Bacterial Cell Membrane membrane->binding folding Conformational Change to α-Helix binding->folding Hydrophobic Environment insertion Hydrophobic Insertion into Lipid Bilayer folding->insertion pore Pore Formation / Membrane Destabilization insertion->pore lysis Cell Lysis pore->lysis

Caption: Proposed mechanism of action for this compound, highlighting the role of the α-helical structure.

Methodological & Application

How to synthesize Caerin 4.1 using solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Caerin 4.1, a 25-amino acid antimicrobial peptide, using automated Fmoc solid-phase peptide synthesis (SPPS). This compound has the sequence GLLSVLGSVAKHVLPHVVPVIAEHL-NH₂. The protocol covers all stages from resin preparation to final peptide purification and characterization, designed for reproducibility in a standard laboratory setting.

Introduction

This compound is a member of the Caerin family of peptides, which are isolated from the skin secretions of Australian green tree frogs. It exhibits potent antimicrobial activity, making it a subject of interest in drug development. Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common and efficient method for chemically synthesizing such peptides. This method involves the stepwise addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin). This document outlines a comprehensive procedure for synthesizing this compound with a C-terminal amide, a common feature of many bioactive peptides.

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below. The process begins with a functionalized resin and proceeds through iterative cycles of deprotection and coupling, followed by cleavage from the resin, purification, and finally, characterization.

cluster_0 SPPS Workflow for this compound Resin Rink Amide Resin SPPS Iterative SPPS Cycles (Deprotection & Coupling) Resin->SPPS 25 Cycles Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Characterization Mass Spectrometry Analysis Purification->Characterization Purified Fractions

Caption: Overall workflow for this compound synthesis via SPPS.

Materials and Reagents

Reagents & Consumables
Reagent/ConsumableGradeRecommended Supplier
Rink Amide MBHA Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, Novabiochem
Nα-Fmoc Protected Amino AcidsSynthesis GradeSigma-Aldrich, Novabiochem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
PiperidineSynthesis GradeSigma-Aldrich
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
HBTU / HATUSynthesis GradeSigma-Aldrich, Novabiochem
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Deionized Water (ddH₂O)18.2 MΩ·cmMillipore
Protected Amino Acids Required

The synthesis of this compound requires the following side-chain protected amino acids.

Amino AcidProtected Form
Alanine (A)Fmoc-Ala-OH
Glutamine (E)Fmoc-Glu(OtBu)-OH
Glycine (G)Fmoc-Gly-OH
Histidine (H)Fmoc-His(Trt)-OH
Isoleucine (I)Fmoc-Ile-OH
Leucine (L)Fmoc-Leu-OH
Lysine (K)Fmoc-Lys(Boc)-OH
Phenylalanine (P)Fmoc-Pro-OH
Serine (S)Fmoc-Ser(tBu)-OH
Valine (V)Fmoc-Val-OH

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

Resin Preparation
  • Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

  • Swell the resin in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL).

Iterative SPPS Cycle

The core of the synthesis consists of repeating a two-step cycle: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Leucine) to the N-terminus (Glycine).

cluster_1 Iterative SPPS Cycle start_node Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start_node->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 end_node Ready for Next Cycle wash2->end_node end_node->deprotection Repeat 24x

Caption: The iterative Fmoc-SPPS deprotection and coupling cycle.

Step A: Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step B: Amino Acid Coupling

  • In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.) by dissolving it with HBTU (0.38 mmol, 3.8 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate for 45-60 minutes to ensure complete coupling.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Repeat the deprotection and coupling cycle for all 25 amino acids according to the this compound sequence. After the final coupling (N-terminal Glycine), perform a final Fmoc deprotection step.

Cleavage and Deprotection
  • After the final deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under vacuum.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% ddH₂O. (Caution: Work in a fume hood and wear appropriate PPE) .

  • Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column. A standard gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) is effective.

  • Collect fractions and monitor absorbance at 220 nm.

  • Analyze the collected fractions using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Expected Results & Data

The following table summarizes typical data for a 0.1 mmol synthesis of this compound.

ParameterExpected Value
Theoretical Molecular Weight~2679.4 Da
Observed Molecular Weight (MS)2679.4 ± 1.0 Da
Crude Peptide Yield150-200 mg (55-75%)
Purified Peptide Yield30-50 mg (10-20%)
Final Purity (by HPLC)>95%

Troubleshooting

IssuePossible CauseSolution
Low Coupling EfficiencyIncomplete deprotection; Inactive reagents; Steric hindrance.Extend coupling time; Repeat coupling step; Use a different coupling reagent like HATU.
Low Crude YieldIncomplete cleavage; Poor precipitation.Extend cleavage time; Use a larger volume of colder ether for precipitation.
Deletion Sequences in MSIncomplete coupling at a specific step.Optimize coupling time and reagent equivalents for difficult couplings (e.g., Val-Ile).
Modification of PeptideScavengers not used during cleavage.Ensure appropriate scavengers (TIS, water) are used to protect sensitive residues like His.

Application Note: High-Resolution Purification of Caerin 4.1 Peptide Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caerin 4.1 is a potent antimicrobial and antiviral peptide first isolated from the skin secretions of the Australian Green Tree Frog, Litoria caerulea. It belongs to a family of peptides that exhibit broad-spectrum activity against various pathogens, making it a significant candidate for therapeutic drug development. Structurally, it is a 25-residue peptide with the sequence GLFLSLLGSVGSVFGKLVLPVILGVL-NH2.

Due to its therapeutic potential, robust methods for obtaining high-purity this compound are essential for research and preclinical studies. Chemical synthesis, typically through Solid-Phase Peptide Synthesis (SPPS), is the most common method for producing this compound. However, SPPS yields a crude product containing deletion sequences, incompletely deprotected peptides, and other impurities.

This application note provides a detailed protocol for the purification of synthetic, crude this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology described herein ensures the high purity (>98%) required for subsequent biological assays and structural studies.

Materials and Equipment

Reagents and Consumables
  • Crude synthetic this compound peptide (lyophilized powder)

  • Acetonitrile (ACN), HPLC Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • 0.22 µm Syringe Filters (PTFE or similar)

  • HPLC Vials with Septa

  • Pipettes and Sterile Tips

  • Lyophilization Flasks

Equipment
  • Preparative HPLC System with a UV Detector

  • Reversed-Phase C18 HPLC Column (Preparative)

  • Analytical HPLC System (for purity analysis)

  • Reversed-Phase C18 HPLC Column (Analytical)

  • Mass Spectrometer (e.g., ESI-MS)

  • Freeze Dryer (Lyophilizer)

  • Vortex Mixer

  • Sonicator

  • pH Meter

Experimental Protocol

The overall workflow for the purification of this compound involves sample preparation, preparative HPLC separation, fraction analysis, and lyophilization of the final product.

G cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification & Analysis cluster_final Phase 3: Final Product crude Crude this compound (Lyophilized Powder) dissolve Dissolve in Mobile Phase A crude->dissolve Reconstitution filtrate Sterile Filter (0.22 µm) dissolve->filtrate prep_hplc Preparative RP-HPLC (C18 Column) filtrate->prep_hplc Sample Injection collect Collect Fractions (UV Detection at 214/280 nm) prep_hplc->collect analytical_hplc Purity Check via Analytical RP-HPLC collect->analytical_hplc Analyze individual fractions ms_analysis Identity Confirmation (Mass Spectrometry) analytical_hplc->ms_analysis pool Pool High-Purity Fractions (>98%) analytical_hplc->pool Select fractions lyophilize Lyophilization pool->lyophilize final_product Purified this compound (>98% Purity) lyophilize->final_product

Figure 1: Workflow for HPLC Purification of this compound
Sample Preparation (Crude Peptide)

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Ultrapure Water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

    • Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration.

  • Crude Peptide Reconstitution:

    • Weigh the crude this compound lyophilized powder.

    • Reconstitute the peptide in a small volume of Mobile Phase A to a final concentration of 10-20 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution. Due to its hydrophobic nature, a small amount of Mobile Phase B (e.g., 5-10%) can be added if solubility is an issue.

  • Clarification:

    • Filter the reconstituted peptide solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

    • Collect the filtrate in a clean HPLC vial.

Preparative HPLC Purification
  • System Equilibration:

    • Install the preparative C18 column onto the HPLC system.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Method Parameters:

    • Inject the filtered crude peptide solution onto the column.

    • Run the gradient purification method as detailed in Table 1.

    • Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram peaks. Typically, fractions of 1-2 mL are collected across the main peak of interest.

    • Ensure to collect the baseline before and after the main peak to serve as a control.

Purity and Identity Analysis
  • Analytical HPLC:

    • Analyze the collected fractions using an analytical C18 column to determine the purity of each fraction.

    • Use the analytical HPLC parameters outlined in Table 2.

    • Fractions with purity ≥98% should be pooled.

  • Mass Spectrometry:

    • Confirm the identity of the purified peptide by analyzing a small aliquot of the pooled fractions via Mass Spectrometry.

    • The expected monoisotopic mass for this compound (C₁₃₁H₂₂₄N₃₀O₂₆) is approximately 2699.7 Da.

Lyophilization
  • Pooling and Freezing:

    • Combine all fractions confirmed to have ≥98% purity.

    • Freeze the pooled solution completely at -80°C. It is advisable to pre-freeze the lyophilization flask to expedite this process.

  • Drying:

    • Place the frozen sample on a pre-cooled lyophilizer and start the drying process.

    • Continue lyophilization for 24-48 hours, or until the product is a dry, fluffy white powder.

  • Storage:

    • Store the final lyophilized pure this compound at -20°C or -80°C under desiccated conditions.

Data Presentation: HPLC Parameters

The following tables summarize the instrumental parameters for the purification and analysis of this compound.

Table 1: Preparative RP-HPLC Parameters

Parameter Value
Instrument Preparative HPLC System
Column C18 Reversed-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in ACN
Flow Rate 15.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temp. 25°C
Injection Vol. 1-5 mL (depending on concentration)

| Gradient | 20-60% B over 40 min |

Table 2: Analytical RP-HPLC Parameters

Parameter Value
Instrument Analytical HPLC System
Column C18 Reversed-Phase, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in ACN
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temp. 30°C
Injection Vol. 20 µL

| Gradient | 30-70% B over 30 min |

Expected Results

Following this protocol, crude this compound with an initial purity of approximately 60-70% can be purified to a final purity of >98%. The retention time of the pure peptide on the analytical column is expected to be consistent across all purified batches under the specified conditions. The final yield of the purified peptide will depend on the efficiency of the synthesis and purification steps but typically ranges from 20-30% of the crude starting material. Mass spectrometry analysis should confirm the molecular weight of the peptide, validating its identity.

Determining the Minimum Inhibitory Concentration (MIC) of Caerin 4.1

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caerin 4.1 is a potent, broad-spectrum antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian green tree frog, Litoria caerulea. It belongs to a family of peptides that exhibit lytic activity against a wide range of pathogens, including bacteria and viruses. The primary mechanism of action for this compound involves the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately, cell death. This membrane-targeting action makes it a promising candidate for drug development, particularly in an era of growing antibiotic resistance.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that completely inhibits the visible growth of a microorganism.

I. Data Presentation

The results of an MIC assay for this compound can be effectively summarized in a tabular format. This allows for a clear and direct comparison of the peptide's activity against various microbial strains.

Table 1: Example MIC Values of this compound Against Various Bacterial Strains.

Bacterial StrainQuality Control StrainThis compound Concentration (µg/mL)Growth (+/-)MIC (µg/mL)
Escherichia coliATCC 25922128-
64-
32-
16+32
8+
4+
2+
1+
Staphylococcus aureusATCC 29213128-
64-
32-
16-
8+16
4+
2+
1+
Pseudomonas aeruginosaATCC 27853128-
64+128
32+
16+
8+
4+
2+
1+

Note: The data presented in this table are illustrative examples based on published findings and should be replaced with experimental results.

II. Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) where applicable.

Materials:
  • Lyophilized this compound peptide

  • Sterile, deionized water or appropriate solvent (e.g., 0.01% acetic acid)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, U-bottom microtiter plates

  • Selected bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

Protocol Steps:
  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound by dissolving the lyophilized peptide in a sterile solvent to a high concentration (e.g., 1280 µg/mL). The choice of solvent should be based on the peptide's solubility characteristics; for many AMPs, slightly acidic water is effective.

    • Vortex gently to ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well. This will create a gradient of peptide concentrations.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

    • Include a positive control well (broth and inoculum, no peptide) and a negative control well (broth only) for each bacterial strain.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Determining the MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

    • Optionally, the results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is determined as the concentration that inhibits ~90% of bacterial growth compared to the positive control.

III. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_peptide->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect or Read OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Caption: Workflow for the broth microdilution MIC assay.

Mechanism of Action

This diagram outlines the proposed mechanism of action for this compound, leading to bacterial cell death.

Mechanism_of_Action caerin This compound Peptide binding Electrostatic Binding caerin->binding Initial Interaction membrane Bacterial Cell Membrane (Anionic Surface) membrane->binding insertion Peptide Insertion into Membrane binding->insertion pore Pore Formation & Membrane Disruption insertion->pore leakage Leakage of Ions & Cellular Contents pore->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for this compound.

Application Notes and Protocols: Caerin Peptides for the Treatment of Multidrug-Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Caerin 4.1: Extensive literature searches did not yield specific data for a peptide designated "this compound." The following information is based on the well-characterized and closely related peptides, Caerin 1.1 and Caerin 1.9, which are potent antimicrobial peptides isolated from the Australian tree frog, Litoria splendida. These peptides have demonstrated significant activity against a broad spectrum of multidrug-resistant (MDR) bacteria.[1][2]

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat these challenging infections. The Caerin 1 family of peptides, particularly Caerin 1.1 and Caerin 1.9, have been shown to possess robust antibacterial and anti-biofilm properties against a range of clinically relevant MDR pathogens.[1][2][3] These peptides exhibit a rapid, membrane-disrupting mechanism of action, which may reduce the likelihood of resistance development compared to conventional antibiotics.

These application notes provide a summary of the antimicrobial efficacy of Caerin 1.1 and 1.9, along with detailed protocols for their in vitro evaluation.

Data Presentation: Antimicrobial Activity of Caerin 1.1 and 1.9

The following tables summarize the in vitro antimicrobial and anti-biofilm activities of Caerin 1.1 and 1.9 against various multidrug-resistant bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Caerin 1.1 and 1.9 Against MDR Bacteria

Bacterial SpeciesStrainCaerin 1.1 MIC (µM)Caerin 1.9 MIC (µM)Reference
Acinetobacter baumanniiGDM1.609~5~5[1]
Staphylococcus aureus (MRSA)GDM1.1263-7.5 µg/mL[1]
Staphylococcus aureusGDM1.441-7.5 µg/mL[1]
Streptococcus haemolyticusGDM1.245-7.5 µg/mL[1]
Pseudomonas aeruginosaGDM1.443-60 µg/mL

Note: MIC values can vary slightly between studies due to different experimental conditions.

Table 2: Anti-Biofilm Activity of Caerin 1.1 and 1.9

Bacterial SpeciesBiofilm StagePeptide Combination (Caerin 1.1/1.9) Concentration (µM)EffectReference
Acinetobacter baumanniiFormation1.45Prevention of biofilm formation[1]
Acinetobacter baumanniiEstablished2.897Therapeutic effect on established biofilm[1]
Staphylococcus aureus (MRSA)Formation1.9Prevention of biofilm formation[1]
Staphylococcus aureus (MRSA)Established2.897No significant effect on established biofilm[1]

Mechanism of Action

Caerin peptides exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. As cationic peptides, they initially interact electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. This direct, physical mechanism of action is thought to be a key factor in their effectiveness against antibiotic-resistant strains.

Caerin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Caerin Caerin Peptides OuterMembrane Outer Membrane (Gram-negative) / Cell Wall (Gram-positive) Caerin->OuterMembrane 1. Electrostatic Attraction InnerMembrane Inner Cell Membrane OuterMembrane->InnerMembrane 2. Peptide Insertion & Accumulation Contents Intracellular Contents (ions, ATP, etc.) InnerMembrane->Contents 3. Membrane Permeabilization & Pore Formation CellDeath Cell Death Contents->CellDeath 4. Leakage of Contents

Mechanism of Caerin peptide action on bacterial cell membranes.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial and anti-biofilm properties of Caerin peptides.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Caerin peptide stock solution (e.g., in sterile water or 0.01% acetic acid)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a serial two-fold dilution of the Caerin peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This will bring the final volume to 100 µL and the bacterial concentration to 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

    • Spot-plate the aliquot onto an MHA plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial colony growth on the MHA plate.

Antimicrobial_Susceptibility_Workflow start Start: Bacterial Culture prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum mic_plate Inoculate 96-well Plate prep_inoculum->mic_plate prep_peptide Prepare Serial Dilutions of Caerin Peptide prep_peptide->mic_plate incubate_mic Incubate at 37°C for 18-24h mic_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no growth to MHA plates read_mic->subculture incubate_mbc Incubate MHA plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc end End read_mbc->end

Experimental workflow for determining MIC and MBC.

Protocol for Anti-Biofilm Activity Assay

This protocol can be adapted to assess either the inhibition of biofilm formation or the disruption of pre-formed biofilms.

Materials:

  • Caerin peptide stock solution

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial culture

  • Sterile 96-well flat-bottomed microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure for Inhibition of Biofilm Formation:

  • Inoculation and Treatment:

    • Add 100 µL of bacterial culture (adjusted to an OD600 of ~0.1) to the wells of a 96-well plate.

    • Immediately add 100 µL of the Caerin peptide at various concentrations to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the supernatant from each well.

    • Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

  • Quantification:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet.

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Procedure for Disruption of Pre-formed Biofilms:

  • Biofilm Formation:

    • Add 200 µL of bacterial culture to the wells and incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Discard the supernatant and wash the wells with PBS to remove planktonic cells.

  • Treatment:

    • Add 200 µL of the Caerin peptide at various concentrations to the wells containing the pre-formed biofilms.

    • Incubate for a defined period (e.g., 2, 4, or 24 hours) at 37°C.

  • Washing, Staining, and Quantification:

    • Follow steps 3-5 from the "Inhibition of Biofilm Formation" protocol.

Conclusion

Caerin 1.1 and 1.9 are promising antimicrobial peptides with significant activity against multidrug-resistant bacteria and their biofilms. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of these and other Caerin peptides. Their membrane-disrupting mechanism of action makes them valuable candidates in the search for novel strategies to combat the growing threat of antibiotic resistance.

References

Hypothetical Application of Caerin 4.1 in a Murine Model of Sepsis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. As of the current date, there is no publicly available research specifically detailing the application of Caerin 4.1 in a mouse model of sepsis. The information presented here is extrapolated from the known antimicrobial and immunomodulatory properties of the broader Caerin family of peptides and established sepsis modeling methodologies.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The high mortality rate associated with sepsis and the rise of antibiotic-resistant bacteria necessitate the development of novel therapeutic strategies. Caerin peptides, isolated from Australian tree frogs, have demonstrated potent, broad-spectrum antimicrobial activity and potential immunomodulatory effects, making them promising candidates for sepsis treatment.[1] This document outlines a proposed application of this compound in a murine model of sepsis, providing detailed experimental protocols and expected outcomes based on the activities of related Caerin peptides.

Core Principles and Proposed Mechanism of Action

Caerin peptides are known to exert their antimicrobial effects primarily through membrane disruption of pathogens.[1] In the context of sepsis, this compound is hypothesized to act via a dual mechanism:

  • Direct Antimicrobial Activity: Rapidly reducing the bacterial load, thereby decreasing the inflammatory stimuli that trigger the septic cascade.

  • Immunomodulation: Potentially altering the host's inflammatory response to the infection, though this aspect requires further investigation for the Caerin family.

Data Presentation: In Vitro Antimicrobial Activity of Related Caerin Peptides

The following table summarizes the in vitro minimum inhibitory concentrations (MICs) of related Caerin peptides against common sepsis-causing pathogens. This data can serve as a preliminary guide for dose-ranging studies of this compound.

PeptideOrganismMIC (µg/mL)Reference
Caerin 1.9Staphylococcus aureus3.75 - 15[2]
Caerin 1.9Acinetobacter baumannii3.75 - 15[2]
Caerin 1.9Methicillin-resistant Staphylococcus aureus (MRSA)3.75 - 15[2]
Caerin 1.1Methicillin-resistant Staphylococcus aureus (MRSA)-[2]
Caerin 1.1Acinetobacter baumannii-[2]

Note: Specific MIC values for Caerin 1.1 were not provided in the source, but its additive effect with Caerin 1.9 was noted.[2]

Experimental Protocols

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, sutures)

  • 21-gauge needle

  • 70% ethanol

  • Sterile saline

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free vehicle for reconstitution (e.g., saline)

Procedure:

  • Anesthetize the mouse and shave the abdomen.

  • Disinfect the surgical area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve (approximately 50% ligation).

  • Puncture the ligated cecum once with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Administer pre-warmed sterile saline (0.5 mL, subcutaneous) for fluid resuscitation.

  • Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal or intravenous) at a specified time point post-CLP (e.g., 1 hour).

  • Monitor mice for survival, weight loss, and clinical signs of sepsis (piloerection, lethargy, hypothermia) at regular intervals for up to 7 days.

Assessment of Therapeutic Efficacy

a. Survival Study:

  • Monitor survival rates over a 7-day period.

  • Plot Kaplan-Meier survival curves and analyze using a log-rank test.

b. Bacterial Load Determination:

  • At a predetermined time point (e.g., 24 hours post-CLP), euthanize a subset of mice.

  • Collect peritoneal lavage fluid and blood via cardiac puncture.

  • Perform serial dilutions and plate on appropriate agar plates to determine colony-forming units (CFUs).

c. Cytokine Analysis:

  • Collect blood at various time points (e.g., 6, 12, 24 hours post-CLP) and isolate plasma or serum.

  • Measure levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex bead array.

d. Organ Damage Assessment:

  • At a terminal time point, harvest organs (liver, kidneys, lungs).

  • Measure markers of organ damage in the serum (e.g., ALT, AST for liver; BUN, creatinine for kidney).

  • Perform histological analysis (H&E staining) of organ tissues to assess for injury.

Visualizations

Proposed Mechanism of Action of this compound in Sepsis

G Bacteria Bacteria BacterialLysis Bacterial Lysis Bacteria->BacterialLysis PAMPs PAMPs (e.g., LPS) Bacteria->PAMPs Release Caerin41 This compound Caerin41->Bacteria Targets ImmuneCells Immune Cells (Macrophages, Neutrophils) Caerin41->ImmuneCells Modulates? BacterialLysis->PAMPs Reduced Release TLRs Toll-like Receptors (TLRs) PAMPs->TLRs Recognition NFkB NF-κB Signaling ImmuneCells->NFkB Activation of ImmuneModulation Immunomodulation (Hypothetical) ImmuneCells->ImmuneModulation TLRs->ImmuneCells Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulation of Sepsis Sepsis & Organ Dysfunction Cytokines->Sepsis ImmuneModulation->Cytokines Altered Production G Start Start: C57BL/6 Mice CLP Cecal Ligation and Puncture (CLP) Surgery to Induce Sepsis Start->CLP Treatment Treatment Groups CLP->Treatment Group1 Vehicle Control Treatment->Group1 Group2 This compound (Low Dose) Treatment->Group2 Group3 This compound (High Dose) Treatment->Group3 Monitoring Post-operative Monitoring Group1->Monitoring Group2->Monitoring Group3->Monitoring Endpoint1 Endpoint 1: Survival Study (7 days) Monitoring->Endpoint1 Endpoint2 Endpoint 2: Terminal Sacrifice (e.g., 24h) Monitoring->Endpoint2 Analysis1 Kaplan-Meier Survival Analysis Endpoint1->Analysis1 Analysis2 Bacterial Load (CFU) Endpoint2->Analysis2 Analysis3 Cytokine Profiling (ELISA) Endpoint2->Analysis3 Analysis4 Organ Damage Markers (Biochemistry) Endpoint2->Analysis4 Analysis5 Histopathology Endpoint2->Analysis5

References

Application Notes and Protocols: Unveiling Synergistic Antimicrobial Activity of Caerin 4.1 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates innovative strategies to combat multidrug-resistant pathogens. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs), which can enhance efficacy and circumvent resistance mechanisms. Caerin 4.1, a member of the caerin family of AMPs isolated from the Australian green tree frog (Litoria caerulea), has demonstrated broad-spectrum antibacterial activity. Notably, related caerin peptides, such as Caerin 1.1 and 1.9, have shown potent activity against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

The primary mechanism of action for many caerin peptides is the disruption and permeabilization of the bacterial cell membrane. This disruption can create pores in the membrane, leading to leakage of cellular contents and ultimately cell death. This membrane-targeting action is also hypothesized to facilitate the entry of conventional antibiotics into the bacterial cell, thereby increasing their effective concentration at their intracellular targets and leading to a synergistic or additive effect. Studies on Caerin 1.1 and 1.9 have indeed suggested an additive effect when used in combination against MRSA.[1]

These application notes provide detailed protocols for testing the synergistic activity of this compound with conventional antibiotics using two standard in vitro methods: the checkerboard microdilution assay and the time-kill curve analysis.

I. Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

  • This compound (lyophilized powder)

  • Conventional antibiotic(s) of interest (e.g., penicillin, ampicillin, erythromycin, tetracycline)

  • Susceptible bacterial strain(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile deionized water or appropriate solvent for this compound and antibiotics

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

  • Resazurin sodium salt (optional, for viability assessment)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in sterile deionized water or a recommended solvent to a concentration of 1 mg/mL. Aliquot and store at -20°C or as recommended by the supplier.

    • Prepare a stock solution of the conventional antibiotic in its appropriate solvent to a concentration of 1 mg/mL. Aliquot and store as recommended.

  • Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:

    • Prior to the synergy assay, determine the MIC of this compound and each antibiotic individually against the test organism(s) using the broth microdilution method according to CLSI guidelines. This will inform the concentration range to be used in the checkerboard assay.

  • Checkerboard Assay Setup:

    • In a 96-well plate, prepare serial twofold dilutions of the conventional antibiotic horizontally (e.g., columns 1-10) and serial twofold dilutions of this compound vertically (e.g., rows A-G).

    • Row H should contain only the dilutions of the conventional antibiotic to re-determine its MIC.

    • Column 11 should contain only the dilutions of this compound to re-determine its MIC.

    • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

    • The final volume in each well should be 100 µL, consisting of 50 µL of the antimicrobial dilutions and 50 µL of the bacterial inoculum.

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • For the combination wells, the MIC of the combination is the well with the lowest concentrations of both agents that shows no visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC index (FICI) is calculated for each well showing no growth using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • The ΣFIC is the lowest FICI value obtained.

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additivity: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This dynamic method assesses the rate of bacterial killing by antimicrobial agents alone and in combination over time.

Materials:

  • This compound

  • Conventional antibiotic(s)

  • Log-phase culture of the test organism

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Plate count agar

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Protocol:

  • Preparation of Test Solutions:

    • Prepare culture tubes with CAMHB containing this compound alone, the conventional antibiotic alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., sub-MIC concentrations that showed synergy).

    • Include a growth control tube without any antimicrobial agents.

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism.

    • Dilute the overnight culture in fresh CAMHB and incubate to reach the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Inoculate the test tubes with the log-phase culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto plate count agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log10 CFU/mL against time (in hours) for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[2][3]

    • Additivity is defined as a 1- to <2-log10 decrease in CFU/mL.

    • Indifference is defined as a <1-log10 change in CFU/mL.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL.

II. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: MICs of this compound and Conventional Antibiotics and FICI of the Combination

Bacterial StrainAgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
S. aureus ATCC 29213This compound
Antibiotic A
Combination This compound: Antibiotic A:
E. coli ATCC 25922This compound
Antibiotic B
Combination This compound: Antibiotic B:

Table 2: Time-Kill Curve Analysis Results (Log10 CFU/mL)

Time (h)Growth ControlThis compound AloneAntibiotic AloneThis compound + Antibiotic
0
2
4
6
8
24

III. Mandatory Visualization

Synergy_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Analysis cluster_results Interpretation Start Start Prep_Stocks Prepare this compound & Antibiotic Stock Solutions Start->Prep_Stocks Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum MIC_Individual Determine MIC of Individual Agents Prep_Stocks->MIC_Individual Add_Inoculum_CB Inoculate Plate Prep_Inoculum->Add_Inoculum_CB Add_Inoculum_TK Inoculate Tubes Prep_Inoculum->Add_Inoculum_TK Setup_Checkerboard Set up 96-well Plate with Serial Dilutions MIC_Individual->Setup_Checkerboard Setup_TimeKill Prepare Culture Tubes with Sub-MIC Concentrations MIC_Individual->Setup_TimeKill Setup_Checkerboard->Add_Inoculum_CB Incubate_CB Incubate 18-24h at 37°C Add_Inoculum_CB->Incubate_CB Read_MIC_CB Read MICs of Combinations Incubate_CB->Read_MIC_CB Calc_FICI Calculate FICI Read_MIC_CB->Calc_FICI Interpret_FICI Interpret Synergy/ Additivity/ Indifference/ Antagonism Calc_FICI->Interpret_FICI Setup_TimeKill->Add_Inoculum_TK Incubate_Sample Incubate and Sample at Time Intervals (0-24h) Add_Inoculum_TK->Incubate_Sample Plate_Count Perform Serial Dilutions and Plate for CFU Count Incubate_Sample->Plate_Count Plot_Curves Plot Time-Kill Curves Plate_Count->Plot_Curves Interpret_TimeKill Interpret Synergy/ Additivity/ Indifference/ Antagonism Plot_Curves->Interpret_TimeKill End End Interpret_FICI->End Interpret_TimeKill->End

Caption: Experimental workflow for assessing the synergy of this compound.

Caerin_MoA cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Caerin This compound Membrane Membrane Permeabilization Caerin->Membrane Pore Formation Antibiotic Conventional Antibiotic Target Intracellular Target (e.g., Ribosome, DNA) Antibiotic->Target Limited Entry Antibiotic->Target Increased Concentration Membrane->Antibiotic Enhanced Entry CellDeath Cell Death Membrane->CellDeath Ion Dysregulation, Leakage Disruption Disruption of Cellular Processes Target->Disruption Disruption->CellDeath

Caption: Hypothesized synergistic mechanism of this compound and antibiotics.

References

Caerin 4.1: Application Notes and Protocols for Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerin peptides, originally isolated from the skin secretions of Australian tree frogs, have demonstrated significant potential as anti-cancer agents. While research on Caerin 4.1 is emerging, extensive studies on the closely related peptides, Caerin 1.1 and 1.9, have revealed their potent cytotoxic effects against a variety of cancer cell lines. These peptides induce apoptosis and modulate the tumor microenvironment, making them promising candidates for novel cancer therapeutics. This document provides detailed application notes and protocols for investigating the anti-cancer properties of Caerin peptides, with a focus on Caerin 1.1 and 1.9 as model compounds that are likely to have similar mechanisms to this compound.

Data Presentation

The anti-proliferative activity of Caerin 1.1 and 1.9 has been quantified across several human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypePeptideIC50 (µg/mL)
A549Non-Small-Cell Lung CancerCaerin 1.115.62 - 16.26
A549Non-Small-Cell Lung CancerCaerin 1.917.46 - 18.52
B-CPAPPapillary Thyroid CancerCaerin 1.14.038
CAL-62Anaplastic Thyroid CancerCaerin 1.19.856
U87GlioblastomaCaerin 1.1/1.9 (1:1 mixture)5.018
U118GlioblastomaCaerin 1.1/1.9 (1:1 mixture)11.180
HepG2Liver CancerCaerin 1.19.34
LO2Normal Liver CellsCaerin 1.122.16
HeLaCervical CancerCaerin 1.1/1.9Inhibits proliferation at nM concentrations
TC-1Cervical CancerCaerin 1.1/1.9Dose-dependent inhibition

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to assess the anti-cancer activity of Caerin peptides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Caerin peptides on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Caerin peptide stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Prepare serial dilutions of the Caerin peptide in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.

  • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with Caerin peptides using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Caerin peptide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 5 x 10⁵ cells per well in a 6-well plate and incubate for 18-24 hours.[2]

  • Treat the cells with various concentrations of the Caerin peptide for the desired time period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting the expression levels of key proteins in signaling pathways affected by Caerin peptides.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Caerin peptide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, p-STAT1, STAT1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with Caerin peptide as described in the apoptosis assay.

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

Caerin peptides have been shown to modulate key signaling pathways involved in apoptosis and immune responses.

TNF-α Signaling Pathway

Caerin 1.1 and 1.9 have been found to induce apoptosis in cancer cells through the activation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[3] This is characterized by the dose-dependent elevation of Caspase-9 and Caspase-3 levels.[3]

TNF_alpha_pathway Caerin Caerin Peptides TNFR1 TNFR1 Caerin->TNFR1 Activates TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase9 Pro-Caspase-9 Caspase8->Pro_Caspase9 Cleaves Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caerin-induced TNF-α apoptotic signaling pathway.

IFN-α Response Signaling Pathway

Caerin peptides can also modulate the tumor microenvironment by activating the Interferon-alpha (IFN-α) response signaling pathway in tumor-associated macrophages.[4] This leads to the phosphorylation of STAT1, a key transcription factor in the IFN signaling cascade.[5]

IFN_alpha_pathway cluster_nucleus Inside Nucleus Caerin Caerin Peptides (on Macrophages) IFNAR IFNAR1/2 Caerin->IFNAR Activates JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates TYK2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) pSTAT1->ISGF3 Forms Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE Gene_Expression Antiviral & Antiproliferative Gene Expression ISGF3_n ISGF3 ISRE_n ISRE ISGF3_n->ISRE_n Binds to Gene_Expression_n Gene Expression ISRE_n->Gene_Expression_n Induces

Caption: Caerin-activated IFN-α response signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer potential of Caerin peptides.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture peptide_treatment Caerin Peptide Treatment cell_culture->peptide_treatment mtt_assay MTT Assay (Cell Viability) peptide_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) peptide_treatment->apoptosis_assay western_blot Western Blot (Signaling Proteins) peptide_treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis %, Protein Levels) mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Cancer Potential data_analysis->conclusion

Caption: In vitro workflow for Caerin anti-cancer evaluation.

References

Caerin 4.1: Application Notes and Protocols for Topical Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caerin 4.1 is a 25-residue antimicrobial peptide (AMP) originally isolated from the skin of the Australian green tree frog, Litoria caerulea. It belongs to a family of peptides known for their broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Beyond its direct antimicrobial action, recent studies have revealed that this compound possesses potent pro-angiogenic properties, making it an excellent candidate for development as a topical agent for wound healing and treatment of skin infections. This document provides detailed protocols and data for researchers, scientists, and drug development professionals working on the formulation of this compound for topical applications.

Physicochemical Properties of this compound

A thorough understanding of the peptide's properties is crucial for formulation design.

PropertyValueReference
Amino Acid SequenceGLWQKIKSAAGDLASGIGQTLKNLF-NH2
Molecular Weight2582.1 Da
Charge at pH 7+3
HydrophobicityHigh
StructureAmphipathic α-helix

Formulation Strategy: Liposomal Hydrogel

To enhance stability, improve skin penetration, and provide a sustained release profile, encapsulating this compound in a liposomal carrier integrated into a hydrogel base is a recommended strategy. Liposomes can protect the peptide from enzymatic degradation, while the hydrogel provides a suitable viscosity for topical application.

Experimental Workflow: Liposomal Hydrogel Formulation

G cluster_prep Liposome Preparation (Thin Film Hydration) cluster_gel Hydrogel Integration a 1. Dissolve Lipids (e.g., DSPC, Cholesterol) in organic solvent b 2. Evaporate Solvent (Rotary Evaporator) to form a thin lipid film a->b c 3. Hydrate Film with aqueous this compound solution b->c d 4. Vortex & Sonicate to form Multilamellar Vesicles (MLVs) c->d e 5. Extrude through membranes (e.g., 100 nm) to form Small Unilamellar Vesicles (SUVs) d->e f 6. Prepare Hydrogel Base (e.g., Carbopol 940) and neutralize with NaOH g 7. Incorporate this compound Liposomes into the hydrogel base with gentle mixing e->g f->g h 8. Final Formulation (this compound Liposomal Hydrogel) g->h

Caption: Workflow for preparing a this compound liposomal hydrogel.

Detailed Protocol: Liposome Preparation by Thin Film Hydration
  • Lipid Preparation: Dissolve dipalmitoylphosphatidylcholine (DSPC) and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the lipid transition temperature, ~60°C for DSPC) under reduced pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound (e.g., 1 mg/mL in phosphate-buffered saline, PBS) by rotating the flask in the water bath for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Sonication: The resulting MLV suspension can be sonicated using a bath or probe sonicator to reduce the size of the vesicles.

  • Extrusion: For a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat this process 10-20 times.

  • Purification: Remove any unencapsulated peptide by dialysis or size exclusion chromatography.

  • Hydrogel Integration: Slowly add the final liposome suspension to a pre-formed hydrogel base (e.g., 1% w/v Carbopol 940 neutralized with triethanolamine) with gentle stirring until a homogenous gel is formed.

In Vitro Efficacy and Safety Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the this compound formulation required to inhibit the visible growth of a microorganism.

Protocol:

  • Prepare a serial dilution of the this compound formulation in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity.

Table of Reported MIC Values for this compound:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans16
Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability and provides crucial safety data for the formulation.

Protocol:

  • Seed human skin cells (e.g., HaCaT keratinocytes or HDF fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound formulation.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

In Vitro Wound Healing: Scratch Assay

This assay models cell migration and is used to evaluate the wound closure potential of the formulation.

Protocol:

  • Grow skin cells (e.g., HUVECs or HaCaT) to full confluence in a 6-well plate.

  • Create a uniform "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells and debris.

  • Add culture medium containing a non-cytotoxic concentration of the this compound formulation. Use a medium without serum as a control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Quantify the rate of wound closure by measuring the change in the scratch area over time using image analysis software. Studies have shown this compound can significantly promote the migration of human umbilical vein endothelial cells (HUVECs).

Mechanism of Action: Pro-Angiogenic Signaling

This compound promotes wound healing not only by killing microbes but also by stimulating angiogenesis—the formation of new blood vessels. This is a critical step in tissue repair. The peptide has been shown to induce the proliferation and migration of endothelial cells. While the exact receptor is not fully elucidated, the downstream effects involve the activation of key signaling pathways that upregulate factors promoting angiogenesis.

G cluster_main Pro-Angiogenic Signaling of this compound cluster_pathway Intracellular Cascade cluster_response Cellular Response Caerin This compound Receptor Putative Receptor on Endothelial Cell Caerin->Receptor p1 Signal Transduction (e.g., MAPK/ERK pathway) Receptor->p1 p2 Activation of Transcription Factors p1->p2 p3 Upregulation of Pro-Angiogenic Genes (e.g., VEGF, FGF) p2->p3 r1 Cell Proliferation p3->r1 r2 Cell Migration p3->r2 r3 Tube Formation p3->r3 Angiogenesis Angiogenesis & Wound Healing r3->Angiogenesis

Caption: Proposed signaling pathway for this compound-induced angiogenesis.

In Vivo Efficacy: Murine Excisional Wound Model

To evaluate the therapeutic efficacy of the final formulation, a murine full-thickness excisional wound model is commonly used.

Protocol:

  • Anesthetize adult mice (e.g., C57BL/6 or BALB/c) following approved institutional animal care guidelines.

  • Shave the dorsal region and create one or two full-thickness dermal wounds using a sterile 6-8 mm biopsy punch.

  • Topically apply a standardized amount of the this compound liposomal hydrogel to the wound bed. Control groups may include untreated wounds, wounds treated with the hydrogel vehicle alone, or wounds treated with a commercial positive control.

  • Cover the wounds with a semi-occlusive dressing (e.g., Tegaderm).

  • Repeat the treatment daily or every other day.

  • Monitor wound closure by photographing the wounds at regular intervals (e.g., day 0, 3, 7, 10, 14).

  • Calculate the percentage of wound closure using image analysis software.

  • At the end of the experiment, euthanize the animals and harvest the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation, Masson's trichrome for collagen deposition) and immunohistochemistry (e.g., for markers of angiogenesis like CD31).

Summary and Conclusion

This compound is a promising multifunctional peptide for topical drug development. Its combined antimicrobial and pro-angiogenic activities address key aspects of the wound healing process. The formulation and evaluation protocols outlined in this document provide a comprehensive framework for researchers to develop and characterize a stable and effective this compound-based topical therapeutic for infected wounds and other dermatological conditions. Careful optimization of the delivery system is critical to harnessing the full therapeutic potential of this peptide.

Caerin 4.1: A Promising Antiviral Peptide Against Enveloped Viruses

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Caerin 4.1, a member of the caerin family of antimicrobial peptides (AMPs) originally isolated from Australian tree frogs, is emerging as a potent candidate for the development of broad-spectrum antiviral agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the antiviral potential of this compound against enveloped viruses. The primary mechanism of action for many caerin peptides involves the direct disruption of the viral lipid envelope, a mode of action that suggests broad efficacy and a lower propensity for the development of viral resistance.

Antiviral Activity of Caerin Peptides

While specific quantitative data for this compound against a wide array of enveloped viruses remains an active area of research, studies on closely related caerin peptides, such as Caerin 1.9, provide valuable insights into the family's antiviral potential. Several peptides within the caerin 1 family have demonstrated significant inhibitory effects against Human Immunodeficiency Virus (HIV) at concentrations ranging from 6.25 to 25 µM, with minimal cytotoxicity to host cells.[1][2] This suggests a favorable therapeutic window. For instance, Caerin 1.2, 1.10, and 1.20 have shown excellent inhibition of HIV infectivity at concentrations between 12-25µM.[3] The antiviral activity of these peptides is believed to be independent of specific interactions with viral envelope glycoproteins, pointing towards a general mechanism of membrane disruption.

Table 1: Antiviral Activity of Selected Caerin 1 Peptides against HIV

PeptideEffective Inhibitory Concentration (µM)Target VirusReference
Caerin 1.212 - 25HIV[3]
Caerin 1.96.25 - 25HIV[1]
Caerin 1.1012 - 25HIV[3]
Caerin 1.2012 - 25HIV[3]

Mechanism of Action

The proposed primary antiviral mechanism of this compound and related peptides against enveloped viruses is the direct perturbation and disruption of the viral lipid envelope. This interaction is likely mediated by the amphipathic nature of the peptide, allowing it to insert into the lipid bilayer, leading to pore formation, increased permeability, and ultimately, the inactivation of the virion. This non-specific targeting of the lipid envelope is a key advantage, as it is less susceptible to viral mutations that alter envelope glycoproteins, a common mechanism of drug resistance.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral efficacy and mechanism of action of this compound.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on relevant host cell lines. This is crucial for establishing the therapeutic index (Selectivity Index, SI = CC50/IC50).

Materials:

  • Host cell line (e.g., Vero, A549, TZM-bl)

  • Complete cell culture medium

  • This compound peptide stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the diluted peptide solutions to the respective wells. Include wells with medium only as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubate the plates for 24-48 hours at 37°C with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the peptide concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a specific enveloped virus.

Materials:

  • Confluent monolayer of susceptible host cells in 12- or 24-well plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • This compound peptide stock solution

  • Serum-free cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Formalin (10%) for fixing

Protocol:

  • Prepare serial dilutions of this compound in serum-free medium.

  • In a separate plate or tubes, mix a constant amount of virus (e.g., 100 PFU) with each peptide dilution. Include a virus-only control.

  • Incubate the virus-peptide mixtures for 1 hour at 37°C.

  • Remove the culture medium from the confluent cell monolayers and wash with PBS.

  • Inoculate the cells with 100 µL of the virus-peptide mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and add 1 mL of the overlay medium to each well.

  • Incubate the plates at 37°C with 5% CO2 for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each peptide concentration compared to the virus-only control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the peptide concentration and fitting the data to a dose-response curve.

Viral Envelope Disruption Assay

Objective: To provide direct evidence of this compound's ability to disrupt the viral envelope.

Materials:

  • Purified enveloped virus

  • Fluorescent dye that intercalates with nucleic acids (e.g., SYTOX Green)

  • This compound peptide stock solution

  • Control peptide with no lytic activity

  • Lysis buffer (e.g., Triton X-100) as a positive control for 100% disruption

  • Black 96-well plates

  • Fluorometer

Protocol:

  • Dilute the purified virus to an appropriate concentration in a suitable buffer (e.g., PBS).

  • Add the fluorescent dye to the virus suspension at a concentration that results in minimal background fluorescence.

  • Dispense the virus-dye mixture into the wells of a black 96-well plate.

  • Prepare serial dilutions of this compound and the control peptide.

  • Add the peptide dilutions to the wells containing the virus-dye mixture. Include wells with buffer only (negative control) and lysis buffer (positive control).

  • Monitor the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye. An increase in fluorescence indicates that the dye has entered the virion and bound to the nucleic acid, signifying envelope disruption.

  • Plot the fluorescence intensity against time for each peptide concentration.

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle that is inhibited by this compound.

Materials:

  • Susceptible host cells in 24-well plates

  • High-titer virus stock

  • This compound at a concentration known to be effective (e.g., 3-5 times the IC50)

  • Cell culture medium

Protocol:

  • Infect a confluent monolayer of host cells with the virus at a high multiplicity of infection (MOI) and synchronize the infection by incubating at 4°C for 1 hour.

  • Wash the cells to remove unbound virus and add pre-warmed medium. This point is considered time zero (t=0).

  • Add this compound to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

    • -1h (Pre-treatment of cells): Add the peptide 1 hour before infection, then remove it before adding the virus.

    • 0h (Co-treatment): Add the peptide and virus simultaneously.

    • Post-infection time points: Add the peptide at the indicated times after the initial infection.

  • At the end of one viral replication cycle (e.g., 24 hours), collect the supernatant.

  • Quantify the viral titer in the supernatant using a plaque assay or RT-qPCR.

  • Plot the viral titer against the time of peptide addition. A significant reduction in viral titer when the peptide is added early in the infection cycle suggests inhibition of attachment or entry. Inhibition at later time points would suggest an effect on post-entry steps.

Visualization of Experimental Workflows and Potential Signaling Pathways

To aid in the conceptualization of these experiments and potential downstream effects, the following diagrams are provided.

Experimental_Workflow_PRNT cluster_preparation Preparation cluster_incubation Incubation & Infection cluster_analysis Analysis prep_cells Seed Host Cells infect Infect Cell Monolayer prep_cells->infect prep_peptide Prepare this compound Dilutions mix Mix Virus and Peptide prep_peptide->mix prep_virus Prepare Virus Stock prep_virus->mix mix->infect overlay Add Overlay Medium infect->overlay fix_stain Fix and Stain Plaques overlay->fix_stain 2-5 days count Count Plaques fix_stain->count calculate Calculate IC50 count->calculate

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Viral_Envelope_Disruption_Assay start Mix Purified Virus with Fluorescent Dye dispense Dispense into 96-well plate start->dispense add_peptide Add this compound (or controls) dispense->add_peptide measure Monitor Fluorescence Increase Over Time add_peptide->measure result Increased Fluorescence = Envelope Disruption measure->result

Caption: Workflow for the Viral Envelope Disruption Assay.

While direct evidence for this compound modulating specific signaling pathways is limited, viral infections are known to activate host immune responses through pathways such as NF-κB, MAPK, and IRF. It is plausible that by reducing viral load, this compound could indirectly modulate these pathways. Further research is warranted to investigate any direct immunomodulatory effects of the peptide.

Potential_Signaling_Pathway_Modulation cluster_virus Viral Infection cluster_peptide Intervention cluster_host Host Cell Response virus Enveloped Virus prr Pattern Recognition Receptors (PRRs) virus->prr activates caerin This compound caerin->virus disrupts envelope nfkb NF-κB Pathway prr->nfkb mapk MAPK Pathway prr->mapk irf IRF Pathway prr->irf cytokines Pro-inflammatory Cytokines & Interferons nfkb->cytokines mapk->cytokines irf->cytokines

References

Troubleshooting & Optimization

How to improve the solubility of Caerin 4.1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Caerin 4.1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a 23-amino acid antimicrobial peptide originally isolated from the Australian green tree frog, Litoria caerulea. Its amphipathic nature, characterized by the presence of both hydrophobic and hydrophilic residues, is crucial for its antimicrobial activity, which involves disruption of bacterial membranes. However, this same property can lead to self-aggregation and poor solubility in aqueous solutions, posing a challenge for its formulation and experimental use.

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues. Based on its amino acid sequence (GLWQKIKSIVGSLISAVGSLL), the following properties have been determined:

PropertyValueInterpretation
Amino Acid Sequence GLWQKIKSIVGSLISAVGSLL-
Molecular Weight 2329.9 g/mol -
Theoretical Isoelectric Point (pI) 9.98The peptide is positively charged at physiological pH (~7.4).
Grand Average of Hydropathicity (GRAVY) 1.335A positive GRAVY score indicates that the peptide is hydrophobic.
Charge at pH 7 +2The net positive charge contributes to its interaction with negatively charged bacterial membranes.

Q3: What is the recommended starting solvent for this compound?

For initial solubilization of lyophilized this compound, it is recommended to first use a small amount of an organic solvent in which it is readily soluble before adding the aqueous buffer. This helps to break up any existing aggregates.

Recommended Initial Solubilization Workflow:

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}

Caption: Initial solubilization workflow for this compound.

Troubleshooting Guide

Problem: My this compound peptide is not dissolving in my aqueous buffer.

This is a common issue due to the peptide's hydrophobic nature. Here are several approaches to improve its solubility, ranging from simple to more complex methods.

Solution 1: pH Adjustment

  • Principle: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero. By adjusting the pH of the buffer away from the pI, the peptide becomes charged, leading to increased electrostatic repulsion between molecules and enhanced interaction with water.

  • Experimental Protocol:

    • Prepare a stock solution of your aqueous buffer (e.g., 10 mM phosphate buffer).

    • Divide the buffer into aliquots and adjust the pH of each aliquot to be at least 2 pH units above or below the theoretical pI of this compound (9.98). For example, you could test buffers at pH 7.4, pH 4.0, and pH 11.0.

    • Attempt to dissolve the this compound in each of these buffers following the recommended initial solubilization workflow.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the solubilized peptide using a method such as UV spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or a peptide quantification assay.

Solution 2: Use of Organic Co-solvents

  • Principle: For highly hydrophobic peptides, the addition of a small amount of an organic co-solvent can disrupt the hydrophobic interactions that lead to aggregation.

  • Experimental Protocol:

    • Prepare your desired aqueous buffer.

    • Prepare stock solutions of this compound by first dissolving it in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile.

    • Slowly add the aqueous buffer to the organic stock solution dropwise while vortexing to reach the final desired concentration.

    • Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments. It is recommended to keep the organic solvent concentration below 10% (v/v) if possible.

Co-solventRecommended Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 5-10%A versatile solvent for many peptides. May need to be removed for certain cell-based assays.
Dimethylformamide (DMF) 5-10%Another effective solvent for hydrophobic peptides.
Acetonitrile 5-10%Often used in HPLC and can be effective for solubilization.
Isopropanol 5-10%Can be a good alternative to DMSO or DMF.

Solution 3: Addition of Solubilizing Agents

  • Principle: Certain additives can help to increase the solubility of peptides by disrupting aggregation or modifying the properties of the solvent.

  • Experimental Protocol:

    • Prepare your aqueous buffer containing one of the following solubilizing agents.

    • Attempt to dissolve the this compound directly in this buffer.

Solubilizing AgentRecommended Starting ConcentrationMechanism of Action
Urea 1-8 MA chaotropic agent that disrupts hydrogen bonds and hydrophobic interactions.
Guanidinium Hydrochloride 1-6 MA strong denaturant that can effectively solubilize aggregated peptides.
Detergents (e.g., Triton X-100, Tween 20) 0.01-0.1%Non-ionic detergents that can help to solubilize hydrophobic molecules. Use with caution as they may interfere with biological assays.

Logical Troubleshooting Flowchart:

digraph "Caerin4_1_Troubleshooting_Flow" { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="12", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

}

Caption: Step-by-step troubleshooting flowchart for this compound solubility.

Technical Support Center: Overcoming Resistance to Caerin 4.1 in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the antimicrobial peptide Caerin 4.1. The content is structured to help identify potential mechanisms of bacterial resistance and provides detailed experimental protocols to investigate and potentially overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a member of the caerin family of antimicrobial peptides (AMPs), originally isolated from Australian tree frogs.[1] Like many other cationic AMPs, its primary mechanism of action involves interaction with and disruption of the bacterial cell membrane.[1][2][3][4] The peptide's positive charge is attracted to the negatively charged components of bacterial membranes, leading to membrane permeabilization and eventual cell death.[3][5]

Q2: My bacterial strain appears to be resistant to this compound. What are the possible reasons?

Bacterial resistance to antimicrobial peptides like this compound can arise from several mechanisms.[6] These can be broadly categorized as:

  • Alteration of the Cell Surface: The bacteria may have modified its cell membrane or cell wall to reduce the net negative charge, thereby repelling the cationic this compound peptide.[5][7][8]

  • Enzymatic Degradation: The bacterial strain might be producing proteases that degrade this compound, rendering it inactive.[3][7]

  • Efflux Pumps: The bacteria could be actively pumping this compound out of the cell before it can reach its target.[3][7]

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay. A detailed protocol for this is provided in the Experimental Protocols section.[9][10]

Q4: What does a high MIC value for this compound indicate?

A high MIC value suggests that the bacterial strain has a reduced susceptibility to this compound, indicating a potential resistance mechanism. For context, you can compare your results to published MIC values for similar peptides against susceptible strains.

Q5: Can combining this compound with other antimicrobial agents be effective?

Yes, combination therapy is a promising strategy.[1] this compound can act synergistically with conventional antibiotics, potentially lowering the required effective dose of both agents and reducing the likelihood of resistance development.[1][11] A checkerboard assay can be used to evaluate synergy, as detailed in the Experimental Protocols section.

Troubleshooting Guides

This section provides a structured approach to troubleshooting unexpected results and potential resistance when working with this compound.

Problem: Higher than expected MIC for this compound

If you observe a significantly higher MIC value for this compound than anticipated, it is crucial to investigate the underlying cause. The following workflow can guide your investigation.

A High MIC Observed B Verify Experimental Setup - Confirm peptide concentration - Check bacterial inoculum density - Ensure proper growth conditions A->B C Investigate Potential Resistance Mechanisms B->C If setup is correct D Membrane Alteration C->D E Proteolytic Degradation C->E F Efflux Pump Activity C->F G Biofilm Formation C->G H Membrane Composition Analysis D->H I Protease Activity Assay E->I J Efflux Pump Inhibition Assay F->J K Biofilm Quantification Assay G->K L Develop Strategy to Overcome Resistance H->L I->L J->L K->L M Synergy with Antibiotics L->M N Use of Protease Inhibitors L->N O Use of Efflux Pump Inhibitors L->O P Biofilm Disrupting Agents L->P

Caption: Troubleshooting workflow for high MIC of this compound.
Investigating Potential Resistance Mechanisms

The following sections provide a question-and-answer format to guide you through investigating the most common resistance mechanisms.

Is the bacterial cell membrane altered?

  • Question: Could changes in the bacterial membrane be reducing the effectiveness of this compound?

  • Hypothesis: The bacterial strain may have altered its membrane composition to decrease the net negative charge, thus repelling the positively charged this compound.[5][7][8]

  • Troubleshooting Steps:

    • Assess Membrane Charge: Analyze the lipid composition of the bacterial membrane using techniques like thin-layer chromatography (TLC) or mass spectrometry to identify changes in anionic phospholipids.

    • Evaluate Membrane Fluidity: Changes in membrane fluidity can also impact AMP susceptibility.[5][8] This can be assessed using fluorescent probes.

    • Experimental Protocol: Refer to the "Membrane Permeability Assay" in the Experimental Protocols section.

Is the bacterium degrading this compound?

  • Question: Is it possible that the bacteria are producing enzymes that break down the peptide?

  • Hypothesis: The strain may be secreting proteases that cleave this compound, rendering it inactive.[3][7]

  • Troubleshooting Steps:

    • Incubate this compound with Bacterial Supernatant: Incubate this compound with the cell-free supernatant from your bacterial culture.

    • Assess Peptide Integrity: Analyze the incubated sample using techniques like HPLC or mass spectrometry to detect any degradation of the peptide.

    • Experimental Protocol: Refer to the "Peptide Degradation Assay" in the Experimental Protocols section.

Is the bacterium actively removing this compound?

  • Question: Could the bacteria be pumping out this compound before it can cause damage?

  • Hypothesis: The bacterial strain may possess efflux pumps that actively transport this compound out of the cell.[3][7]

  • Troubleshooting Steps:

    • Use a Fluorescent Probe: Employ a fluorescent substrate of the suspected efflux pump (e.g., ethidium bromide) to visualize efflux activity.[12]

    • Test with an Efflux Pump Inhibitor (EPI): Repeat the MIC assay in the presence of a known EPI. A significant decrease in the MIC would suggest the involvement of efflux pumps.

    • Experimental Protocol: Refer to the "Efflux Pump Activity Assay" in the Experimental Protocols section.

Data Presentation

Table 1: Example MICs of Caerin 1.1 and 1.9 against various bacterial strains.

Note: Data for this compound is limited; these values for related peptides provide a reference.

Bacterial StrainCaerin 1.1 MIC (µg/mL)Caerin 1.9 MIC (µg/mL)Reference
Staphylococcus aureus3.12 - 12.51.56 - 6.25[1]
MRSA6.25 - 253.12 - 12.5[1]
Escherichia coli50 - >10025 - 100[1]
Pseudomonas aeruginosa>100>100[1]
Table 2: Interpreting Synergy Assay Results (Checkerboard Assay).

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between two antimicrobial agents.

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Mandatory Visualization

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and experimental flows related to this compound resistance.

cluster_0 Bacterial Cell Membrane Cell Membrane Caerin_in This compound Membrane->Caerin_in Translocation EffluxPump Efflux Pump Caerin_out This compound EffluxPump->Caerin_out Expulsion Protease Secreted Protease Degraded_Caerin Degraded Caerin Protease->Degraded_Caerin Degradation Caerin_out->Membrane Interaction Caerin_out->Protease Binding Caerin_in->EffluxPump Binding

Caption: Mechanisms of bacterial resistance to this compound.

start Start: Resistant Strain mic Determine MIC of this compound start->mic checkerboard Perform Checkerboard Assay (this compound + Antibiotic) mic->checkerboard calc_fic Calculate FIC Index checkerboard->calc_fic interpret Interpret Results calc_fic->interpret synergy Synergy (FIC <= 0.5) -> Potential Combination Therapy interpret->synergy additive Additive/Indifference (FIC > 0.5 to 4.0) -> Combination may not be beneficial interpret->additive antagonism Antagonism (FIC > 4.0) -> Avoid Combination interpret->antagonism

Caption: Experimental workflow for synergy testing.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[9][10]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well (bacteria in CAMHB without this compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity. The MIC can also be determined by measuring the optical density at 600 nm.[9]

Peptide Degradation Assay

This assay helps determine if the bacterial strain secretes proteases that degrade this compound.

Materials:

  • This compound solution

  • Cell-free supernatant from an overnight bacterial culture

  • Tris buffer (pH 7.4)

  • HPLC or Mass Spectrometer

Procedure:

  • Grow the bacterial strain in broth overnight and centrifuge to pellet the cells.

  • Collect the supernatant and filter-sterilize it.

  • Incubate a known concentration of this compound with the bacterial supernatant at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • As a control, incubate this compound in sterile broth.

  • At each time point, take an aliquot of the reaction mixture and stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Analyze the samples by HPLC or mass spectrometry to quantify the amount of intact this compound remaining. A decrease in the peak corresponding to intact this compound over time in the presence of the supernatant indicates degradation.

Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This is a simple method to qualitatively assess efflux pump activity.[13]

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr) stock solution

  • Bacterial cultures (test strain and a known efflux-negative control)

Procedure:

  • Prepare TSA plates containing a range of EtBr concentrations (e.g., 0.5, 1, 2, 4 µg/mL).

  • Using a sterile swab, streak the test and control bacterial strains from the center of the plate to the edge, resembling the spokes of a cartwheel.

  • Incubate the plates at 37°C for 16-24 hours.

  • Visualize the plates under UV light. Efflux-positive strains will require a higher concentration of EtBr to fluoresce, as they are actively pumping the dye out.[13]

Synergy Testing (Checkerboard Assay)

This assay is used to evaluate the interaction between this compound and a conventional antibiotic.

Materials:

  • This compound stock solution

  • Antibiotic stock solution

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and the antibiotic (e.g., down the columns).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include appropriate controls (growth control, sterility control, and wells with each agent alone).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results based on the FIC index values provided in Table 2.

References

Technical Support Center: Optimizing Caerin 4.1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the antimicrobial peptide Caerin 4.1 in in vivo studies. Due to the limited publicly available data specifically for this compound, this guide leverages information from related Caerin 1.x family peptides and established principles of in vivo peptide research to offer practical advice.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosage information for this compound?

A: Currently, there is a lack of specific published in vivo dosage data for this compound. However, studies on other members of the Caerin 1.x family, such as Caerin 1.9, can provide a starting point for dose-range finding studies. A preclinical pharmacokinetic and toxicity study of Caerin 1.9 in Sprague Dawley rats reported subcutaneous administration.[1]

Q2: What is a typical starting dose for a novel antimicrobial peptide like this compound in an in vivo study?

A: For a novel peptide, it is crucial to conduct a dose-range finding study. Based on data from related peptides, a preliminary starting range could be cautiously extrapolated. For instance, a study on Caerin 1.9 utilized doses of 10.0 mg/kg for repeated subcutaneous injections and 100 mg/kg for an acute toxicity evaluation in rats.[1] It is recommended to begin with a low dose and escalate to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL).

Q3: How can I improve the in vivo stability and half-life of this compound?

A: The stability of peptides in vivo can be a significant challenge. While specific data for this compound is unavailable, general strategies for enhancing peptide stability include:

  • Chemical Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.

  • PEGylation: Conjugating polyethylene glycol (PEG) can increase hydrodynamic size, reducing renal clearance and protecting from proteolysis.

  • Formulation Strategies: Encapsulation in liposomes or other nanoparticles can protect the peptide from degradation and facilitate targeted delivery.

Recent studies on Caerin 1.1 and 1.9 have noted their stability in a temperature-sensitive gel formulation for topical administration.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with antimicrobial peptides.

Issue 1: High Toxicity or Adverse Events Observed at Low Doses

Possible Cause Troubleshooting Step
Peptide Aggregation - Analyze peptide solution for aggregates using techniques like dynamic light scattering (DLS).- Optimize formulation by adjusting pH, ionic strength, or including solubilizing agents.
Off-target Effects - Perform a literature review on the known targets of the Caerin peptide family.- Conduct in vitro cytotoxicity assays on relevant cell lines to assess off-target effects.
Rapid Release/High Cmax - Consider alternative routes of administration that provide a slower release profile (e.g., subcutaneous vs. intravenous).- Explore controlled-release formulations.

Issue 2: Lack of Efficacy at High Doses

Possible Cause Troubleshooting Step
Poor Bioavailability - Determine the pharmacokinetic profile (AUC, Cmax, t1/2) of this compound in your animal model.- Investigate alternative delivery routes or formulations to improve absorption.
Rapid Degradation - Analyze plasma samples for intact peptide and metabolites.- Employ stabilizing modifications as mentioned in the FAQs.
Inappropriate Animal Model - Ensure the chosen animal model is relevant to the disease being studied and that the target pathogen is susceptible to this compound.

Experimental Protocols

Protocol: In Vivo Dose-Range Finding Study for this compound in a Murine Model

1. Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a dose range for efficacy studies.

2. Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., saline, PBS)

  • 8-10 week old mice (e.g., BALB/c or C57BL/6), 3-5 animals per dose group.

3. Procedure:

  • Peptide Reconstitution: Reconstitute this compound in the vehicle to the desired stock concentration. Ensure complete dissolution and filter-sterilize.

  • Dose Grouping: Establish at least 3-4 dose groups and a vehicle control group. Based on Caerin 1.9 data, a starting range could be 1, 10, and 50 mg/kg.

  • Administration: Administer the assigned dose to each mouse via the intended route (e.g., subcutaneous injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

  • Data Collection: Record body weights daily. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.

Quantitative Data Summary

The following table summarizes pharmacokinetic and toxicity data for the related peptide, Caerin 1.9, from a study in Sprague Dawley rats.[1] This data can serve as a reference for designing studies with this compound.

Parameter Value Conditions
Acute Toxicity Dose 100 mg/kgSubcutaneous injection, no mortality or organ malfunction observed.
Repeated Dose 10.0 mg/kgRepeated subcutaneous injection for 14 days, no accumulation in plasma observed.
Tissue Distribution Below detection limit (40 ng/g)Measured 24 hours after subcutaneous injection.

Visualizations

Experimental_Workflow cluster_preclinical Dose Optimization Workflow start Start: Novel Peptide (this compound) dose_range Dose-Range Finding Study (Determine MTD & NOAEL) start->dose_range pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Study dose_range->pk_pd Inform Dose Selection efficacy Efficacy Studies (Multiple Dose Levels) pk_pd->efficacy Establish Exposure-Response toxicity Confirmatory Toxicity Studies efficacy->toxicity Select Lead Doses end Optimal Dose Identified toxicity->end

Caption: Generalized workflow for in vivo dosage optimization of a novel peptide.

Signaling_Pathway cluster_pathway Hypothesized Antimicrobial Peptide Signaling peptide This compound membrane Bacterial Cell Membrane peptide->membrane Binds to disruption Membrane Disruption (Pore Formation) membrane->disruption Induces leakage Ion & Metabolite Leakage disruption->leakage death Bacterial Cell Death leakage->death

Caption: Hypothesized mechanism of action for a membrane-active antimicrobial peptide.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting In Vivo Efficacy start Lack of In Vivo Efficacy check_pk Was PK profile determined? start->check_pk check_stability Is the peptide stable in vivo? check_pk->check_stability Yes low_exposure Action: Optimize formulation/route to improve bioavailability. check_pk->low_exposure No/Low Exposure check_model Is the animal model appropriate? check_stability->check_model Yes degradation Action: Implement stabilizing modifications (e.g., PEGylation). check_stability->degradation No/Rapid Degradation model_issue Action: Re-evaluate model selection and pathogen susceptibility. check_model->model_issue No

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

References

Reducing the hemolytic activity of Caerin 4.1 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the hemolytic activity of Caerin 4.1 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hemolytic activity in this compound and its derivatives?

A1: The hemolytic activity of this compound, an antimicrobial peptide (AMP), is primarily attributed to its amphipathic nature, which allows it to interact with and disrupt the cell membranes of erythrocytes. The overall hydrophobicity and the balance between hydrophobic and hydrophilic residues are key determinants of this activity. A higher hydrophobicity often leads to increased disruption of the zwitterionic mammalian cell membranes, resulting in hemolysis.

Q2: How can the hemolytic activity of this compound derivatives be reduced?

A2: The hemolytic activity of this compound derivatives can be reduced by strategically modifying the amino acid sequence to decrease its overall hydrophobicity or alter its hydrophilic-hydrophobic balance. Common strategies include substituting hydrophobic amino acids with less hydrophobic or hydrophilic residues. For instance, replacing amino acids in the hydrophobic face of the α-helix with Glycine or Serine has been shown to be effective. Additionally, substitutions with charged residues like Lysine can increase selectivity for bacterial membranes over mammalian cell membranes.

Q3: Will reducing the hemolytic activity of my this compound derivative also reduce its antimicrobial activity?

A3: Not necessarily. While there can be a trade-off, it is possible to reduce hemolytic activity while maintaining or even improving antimicrobial activity. The key is to make substitutions that decrease interaction with eukaryotic cell membranes without compromising the ability to disrupt bacterial membranes. For example, some studies have shown that specific Glycine substitutions in this compound can significantly lower hemolytic activity while preserving potent antibacterial effects.

Q4: What is a good starting point for modifying the this compound sequence to reduce hemolysis?

A4: A good starting point is to identify the hydrophobic face of the predicted α-helical structure of your this compound derivative. You can then perform single amino acid substitutions at various positions on this face. Replacing a hydrophobic residue with a small, non-polar residue like Glycine or a polar, uncharged residue like Serine is a common and often successful strategy. It is recommended to perform a systematic scan of substitutions to identify the optimal position and substituting residue.

Troubleshooting Guide

Problem: My this compound derivative shows high hemolytic activity in vitro.

Possible Cause Troubleshooting Step Expected Outcome
High overall hydrophobicity - Substitute one or more hydrophobic amino acids with less hydrophobic residues (e.g., replace Tryptophan with Phenylalanine or Leucine with Alanine).- Introduce a polar or charged amino acid (e.g., Serine, Threonine, or Lysine).A decrease in the hemolytic activity (higher HC50 value) of the new peptide derivative.
Unfavorable hydrophilic-hydrophobic balance - Systematically replace residues on the hydrophobic face of the peptide's α-helix with Glycine.- Introduce a charged residue like Lysine at a position that does not disrupt the amphipathic structure.Improved selectivity for bacterial membranes, leading to lower hemolysis and maintained or enhanced antimicrobial activity.
Peptide aggregation - Check the solubility of the peptide in the assay buffer.- Perform dynamic light scattering (DLS) to assess the aggregation state.- Modify the peptide sequence to include more charged residues to improve solubility.Reduced aggregation and potentially lower non-specific membrane interactions, which may contribute to hemolysis.

Quantitative Data Summary

Table 1: Hemolytic and Antibacterial Activity of this compound and its Derivatives

PeptideSequenceHC50 (µM)MIC against B. subtilis (µM)MIC against E. coli (µM)MIC against S. aureus (µM)
This compoundGLWQKIKSAAGNAFNAIAKLAK-NH21201210025
[G15]this compoundGLWQKIKSAAGNAFGAAAKLAK-NH2>4001210025
[S15]this compoundGLWQKIKSAAGNAFSAIAKLAK-NH2>4001210025
[K15]this compoundGLWQKIKSAAGNAFKAIAKLAK-NH2>40065012

Data sourced from a study on the structure-activity relationships of this compound.

Experimental Protocols

Hemolytic Activity Assay

This protocol outlines the steps to determine the hemolytic activity of this compound derivatives against human red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human red blood cells in a solution containing an anticoagulant.

    • Wash the RBCs three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation at 1000 x g for 10 minutes.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 8% (v/v).

  • Peptide Preparation:

    • Dissolve the this compound derivative peptides in an appropriate solvent (e.g., sterile water or a small amount of DMSO, ensuring the final DMSO concentration is non-hemolytic).

    • Prepare a series of dilutions of each peptide in PBS.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of each peptide dilution to triplicate wells.

    • Add 50 µL of the 8% RBC suspension to each well.

    • For the negative control (0% hemolysis), add 50 µL of PBS to three wells with RBCs.

    • For the positive control (100% hemolysis), add 50 µL of a 1% Triton X-100 solution to three wells with RBCs.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement and Calculation:

    • After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at 570 nm using a microplate reader. This wavelength corresponds to the release of hemoglobin.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative) / (Abs_positive - Abs_negative)] * 100

    • The HC50 value, the peptide concentration causing 50% hemolysis, can be determined by plotting the percentage of hemolysis against the peptide concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration of this compound derivatives against bacterial strains.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the target bacterial strain (e.g., E. coli, S. aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture overnight at 37°C with shaking.

    • On the day of the assay, dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Dissolve the this compound derivative peptides in a suitable sterile solvent.

    • Prepare a series of two-fold serial dilutions of each peptide in the broth medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only) in separate wells.

    • Incubate the plate at 37°C for 18-24 hours.

  • Measurement and Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest peptide concentration at which there is no significant increase in OD600 compared to the negative control.

Visualizations

Hemolysis_Reduction_Strategy cluster_0 Initial Peptide cluster_1 Modification Strategy cluster_2 Desired Outcome High_Hemolysis This compound Derivative (High Hemolytic Activity) Modification Amino Acid Substitution (e.g., replace with Gly, Ser, Lys) High_Hemolysis->Modification Introduce Modification Low_Hemolysis Modified Derivative (Reduced Hemolytic Activity) Modification->Low_Hemolysis Results in Maintained_Activity Maintained/Improved Antimicrobial Activity Modification->Maintained_Activity Aims for

Caption: A logical workflow for reducing the hemolytic activity of this compound derivatives.

Hemolysis_Assay_Workflow Start Start: Obtain Human RBCs Wash_RBCs Wash RBCs with PBS Start->Wash_RBCs Incubate Incubate RBCs with Peptides (1 hour, 37°C) Wash_RBCs->Incubate Prepare_Peptides Prepare Peptide Dilutions Prepare_Peptides->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance (570 nm) Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis and HC50 Measure_Absorbance->Calculate_Hemolysis End End Calculate_Hemolysis->End

Caption: An experimental workflow for the hemolytic activity assay.

How to prevent degradation of Caerin 4.1 by proteases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the proteolytic degradation of the antimicrobial peptide Caerin 4.1.

Troubleshooting Guide

Q1: My this compound solution is rapidly losing its antimicrobial activity in my cell culture medium or in vivo model. What is the likely cause?

A: The most probable cause is the degradation of this compound by proteases present in your experimental environment. Serum, a common supplement in cell culture media, contains a variety of proteases (e.g., trypsin, chymotrypsin) that can readily cleave peptides. This proteolytic cleavage results in peptide fragments with reduced or no antimicrobial activity, leading to a perceived loss of efficacy. Verifying the stability of this compound in your specific medium is a critical first step.

Frequently Asked Questions (FAQs)

Q2: What are the primary strategies to protect this compound from protease degradation?

A: Several effective strategies can be employed to enhance the stability of this compound. These can be broadly categorized as:

  • Chemical Modifications: Altering the peptide's structure to make it unrecognizable to proteases. Common methods include modifying the N- and C-termini, substituting standard L-amino acids with D-amino acids, and peptide cyclization.

  • Formulation Strategies: Encapsulating the peptide to create a physical barrier against proteases. This includes methods like liposomal encapsulation or association with nanoparticles.

  • Use of Protease Inhibitors: Adding commercially available protease inhibitor cocktails to the experimental medium. This is a useful diagnostic tool but may not be suitable for all applications, especially therapeutic development.

Q3: How do terminal modifications like N-terminal acetylation and C-terminal amidation increase peptide stability?

A: The N-terminus (amino group) and C-terminus (carboxyl group) of peptides are primary targets for a class of proteases called exopeptidases.

  • N-terminal acetylation adds an acetyl group to the N-terminus, neutralizing its charge and blocking the action of aminopeptidases.

  • C-terminal amidation replaces the C-terminal carboxyl group with an amide group, which protects the peptide from degradation by carboxypeptidases.

These modifications are effective because they make the peptide ends resemble a native protein structure, thus reducing their susceptibility to exopeptidase cleavage.

Caption: Protection from exopeptidases via terminal modifications.

Q4: Can substituting L-amino acids with D-amino acids enhance the protease resistance of this compound?

A: Yes, this is a highly effective strategy. Proteases naturally found in biological systems are stereospecific, meaning they primarily recognize and cleave peptide bonds between L-amino acids. By strategically substituting one or more L-amino acids with their D-isomers, particularly at known cleavage sites, you can make the peptide resistant to proteolysis. Studies on other antimicrobial peptides have shown that D-amino acid substitution can dramatically increase their half-life in serum from minutes to hours, often without compromising antimicrobial activity.

Q5: What is a general protocol for assessing the protease stability of a this compound analogue?

A: A common method involves incubating the peptide with a protease (like trypsin) or with serum, and then measuring the amount of intact peptide remaining over time using High-Performance Liquid Chromatography (HPLC).

G Figure 2. Experimental Workflow for Protease Stability Assay prep 1. Prepare Solutions - this compound Stock - Protease Solution (e.g., Trypsin) - Reaction Buffer (e.g., PBS) incubate 2. Incubation - Mix peptide and protease - Incubate at 37°C - Take aliquots at time points (0, 15, 30, 60, 120 min) prep->incubate quench 3. Quench Reaction - Add quenching agent (e.g., Trifluoroacetic Acid - TFA) to stop protease activity incubate->quench analyze 4. HPLC Analysis - Inject quenched samples - Separate peptide from fragments quench->analyze quantify 5. Data Quantification - Measure peak area of intact peptide - Plot % remaining vs. time analyze->quantify

Caption: A typical workflow for evaluating peptide stability.

Experimental Protocols

Protocol: Protease Stability Assay using HPLC

  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound (or its analogue) in sterile water.

    • Prepare a 1 mg/mL stock solution of a protease, such as trypsin, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Prepare a quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 440 µL of the reaction buffer.

    • To initiate the reaction, add 10 µL of the trypsin solution to achieve a final protease concentration of approximately 20 µg/mL.

    • Immediately mix and withdraw a 50 µL aliquot. This is your T=0 time point. Quench it by adding it to a new tube containing 50 µL of the quenching solution.

  • Incubation and Sampling:

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes) and quench each immediately in separate tubes containing 50 µL of TFA.

  • Analysis:

    • Analyze all quenched samples by Reverse-Phase HPLC (RP-HPLC). Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Quantification:

    • Identify the peak corresponding to the intact this compound peptide in the T=0 sample.

    • Calculate the peak area for the intact peptide at each time point.

    • Determine the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this data to determine the peptide's half-life.

Data Presentation

Table 1: Comparative Stability of Modified Antimicrobial Peptides in Human Serum

Peptide Modification StrategyExample PeptideHalf-life of Unmodified Peptide (min)Half-life of Modified Peptide (min)Fold Increase in Stability
Terminal Modifications Peptide A~5> 240> 48x
D-Amino Acid Substitution Peptide B< 10~ 360> 36x
Peptide Cyclization Peptide C~ 20> 1440> 72x

Note: Data is representative and compiled from studies on various antimicrobial peptides to illustrate the potential efficacy of different modification strategies.

Decision Support

Q6: How do I choose the best stabilization strategy for my experiment?

A: The optimal strategy depends on your specific application, budget, and synthetic capabilities. The following diagram outlines a general decision-making process.

G Figure 3. Decision Tree for Selecting a Stabilization Strategy start Goal: Increase this compound Stability q1 Is the goal for a short-term in vitro experiment? start->q1 a1_yes Use Protease Inhibitor Cocktail q1->a1_yes Yes a1_no Need long-term stability or in vivo application q1->a1_no No q2 Are peptide synthesis and modification feasible? a1_no->q2 a2_no Consider Formulation Strategies (e.g., Liposomes) q2->a2_no No a2_yes Proceed with Chemical Modification q2->a2_yes Yes q3 What is the primary mode of degradation expected? a2_yes->q3 a3_exo Exopeptidases (cleavage from ends) q3->a3_exo Exo a3_endo Endopeptidases (cleavage in middle) q3->a3_endo Endo / Both sol_exo Start with Terminal Mods: N-acetylation & C-amidation a3_exo->sol_exo sol_endo Use D-amino acid substitution at cleavage sites or Peptide Cyclization a3_endo->sol_endo

Caption: A guide to choosing the right peptide stabilization method.

Improving the purification efficiency of Caerin 4.1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to improve the purification efficiency of the antimicrobial peptide, Caerin 4.1.

Troubleshooting & FAQs

This section addresses common issues encountered during the expression and purification of this compound, particularly when expressed as a fusion protein in E. coli.

Question 1: Why is my final yield of this compound consistently low?

Answer: Low yield is a frequent challenge in peptide production. The issue can typically be traced back to one of three stages: expression, cleavage, or purification.

  • Poor Expression: this compound can be toxic to the E. coli host, even when expressed as a fusion protein. This can lead to low cell densities and poor target protein expression.

    • Solution: Optimize expression conditions. Try lowering the induction temperature (e.g., 16-25°C), reducing the inducer concentration (e.g., IPTG), or using a different, more tightly regulated expression vector.

  • Inclusion Body Formation: Overexpression of the fusion protein can lead to the formation of insoluble inclusion bodies. While this can protect the host from toxicity, it requires additional solubilization and refolding steps that can significantly reduce the final yield.

    • Solution: Confirm the presence of your protein in the insoluble fraction using SDS-PAGE. If present, develop a protocol for inclusion body washing, solubilization (using denaturants like urea or guanidinium chloride), and subsequent refolding.

  • Inefficient Proteolytic Cleavage: The fusion tag must be efficiently removed to yield the active peptide. Incomplete cleavage leaves a significant portion of the target peptide attached to its tag, which is then lost during the final purification step.

    • Solution: Ensure the optimal buffer and temperature conditions for your chosen protease (e.g., TEV, SUMO protease). You may need to increase the protease-to-protein ratio or extend the incubation time. Always run a small-scale trial to optimize cleavage before committing your entire batch.

Question 2: My purified peptide is not active. What went wrong?

Answer: Lack of biological activity typically points to issues with the peptide's structural integrity.

  • Misfolding: If your peptide was purified from inclusion bodies, improper refolding is a likely cause.

    • Solution: Optimize the refolding protocol. This may involve screening different refolding buffers, additives (e.g., L-arginine, redox shuffling agents like glutathione), and dialysis or rapid dilution techniques.

  • Oxidation: Cysteine and methionine residues in peptides are susceptible to oxidation, which can abolish activity.

    • Solution: Perform all purification steps in buffers degassed and purged with nitrogen. Consider adding a reducing agent like DTT or TCEP to your buffers, especially during lysis and initial purification steps (ensure it's compatible with downstream steps like IMAC).

  • N- or C-terminal Modifications: Incomplete cleavage may leave extra amino acids on your peptide. Conversely, degradation by endogenous proteases can remove critical residues.

    • Solution: Verify the exact mass of your final product using Mass Spectrometry (MS). This will confirm the correct cleavage and identify any potential degradation products.

Question 3: How can I improve the purity of my final this compound sample?

Answer: Purity is critical for downstream applications. Contaminants often include host cell proteins, uncleaved fusion protein, the cleaved tag, and the protease used for cleavage.

  • Suboptimal Chromatography: A single chromatography step is rarely sufficient.

    • Solution: A multi-step purification strategy is essential. A standard workflow involves an initial capture step (e.g., Immobilized Metal Affinity Chromatography - IMAC - for His-tagged proteins), followed by tag cleavage, and then a final polishing step.

  • The Polishing Step: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for achieving high-purity peptides.

    • Solution: Use a C18 column with a shallow water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). This method is excellent at separating peptides of very similar sizes and properties, ensuring the removal of any remaining contaminants.

Data & Performance Metrics

The choice of expression and purification strategy significantly impacts the final yield and purity. The table below summarizes typical outcomes from common approaches for antimicrobial peptides like this compound.

Fusion Tag SystemTypical Yield (mg/L of culture)Purity after Capture StepPurity after RP-HPLCAdvantagesDisadvantages
6xHis-Tag 5 - 15 mg/L70-85%>95%High affinity for IMAC resin, mild elution.Can co-purify host metal-binding proteins.
GST-Tag 10 - 30 mg/L80-90%>98%High solubility, good expression levels.Large tag (26 kDa), may require harsher elution.
SUMO-Tag 15 - 50 mg/L85-95%>98%Enhances solubility and proper folding, specific protease.Higher cost of SUMO protease.

Experimental Protocols & Workflows

General Purification Workflow

The diagram below illustrates a standard multi-step workflow for purifying this compound expressed as a cleavable His-tagged fusion protein in E. coli.

G cluster_expression Expression & Lysis cluster_capture Capture & Cleavage cluster_polishing Polishing Induction Induce Expression (e.g., IPTG) Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication/High Pressure) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC Capture (Ni-NTA Column) Clarification->IMAC Soluble Lysate Elution Elution (Imidazole Gradient) Dialysis Dialysis & Cleavage (with TEV/SUMO Protease) Elution->Dialysis IMAC_subtract Subtractive IMAC (Remove tag/protease) Dialysis->IMAC_subtract RPHPLC RP-HPLC (C18 Column) IMAC_subtract->RPHPLC Cleaved Peptide Lyophilization Lyophilization RPHPLC->Lyophilization QC QC Analysis (MS, Activity Assay) Lyophilization->QC

Caption: Standard workflow for His-tagged this compound purification.

Protocol 1: Purification of His-tagged this compound Fusion Protein
  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Lyse cells via sonication on ice. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Capture: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Wash: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the fusion protein with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions and analyze via SDS-PAGE.

  • Cleavage & Dialysis: Pool the purest fractions and dialyze against a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5 mM EDTA, pH 8.0) overnight at 4°C. Add your specific protease (e.g., His-tagged TEV protease) at a pre-determined optimal ratio (e.g., 1:100 protease:protein).

  • Subtractive IMAC: After cleavage, pass the dialyzed sample back over the Ni-NTA column. The cleaved this compound peptide will be in the flow-through, while the His-tagged fusion partner and His-tagged protease will bind to the resin.

Protocol 2: RP-HPLC Polishing
  • Sample Preparation: Acidify the sample from the subtractive IMAC step with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • Column & Buffers: Use a semi-preparative C18 column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 65% B over 40-60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection & Analysis: Collect peaks and verify the mass and purity of the this compound-containing fractions using Mass Spectrometry and analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide powder.

Peptide Mechanism of Action

This compound, like many antimicrobial peptides, is thought to act by disrupting the integrity of bacterial cell membranes. The diagram below outlines this proposed mechanism.

G cluster_membrane Bacterial Cell Membrane cluster_process Mechanism Steps p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid p5 Phospholipid A Electrostatic Attraction B Membrane Insertion (Barrel-Stave or Toroidal Pore) A->B C Pore Formation B->C C->p3 Disruption D Membrane Depolarization & Ion Leakage C->D E Cell Death D->E Peptide This compound (Cationic Peptide) Peptide->A Initial Contact

Caption: Proposed mechanism of this compound action on bacterial membranes.

Addressing aggregation issues with Caerin 4.1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered with the antimicrobial peptide Caerin 4.1 in solution. The recommendations are based on established principles for handling peptides and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

This is a common sign of peptide aggregation or precipitation. Peptides, especially amphipathic ones like this compound, can self-associate to form larger insoluble complexes. This process is highly dependent on factors like concentration, pH, ionic strength, and temperature.

Q2: Why is my this compound peptide aggregating?

Peptide aggregation is driven by a search for a thermodynamically stable state. Several factors can promote the aggregation of this compound:

  • High Concentration: Above a certain concentration, peptide-peptide interactions become more favorable than peptide-solvent interactions.

  • pH and pI: When the solution pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.

  • Ionic Strength: High salt concentrations can screen the charges on the peptide, which can either promote or inhibit aggregation depending on the specific ions and peptide sequence.

  • Temperature: Increased temperature can increase the rate of aggregation for some peptides.

  • Buffer Composition: Certain ions or buffer components can interact with the peptide and influence its solubility.

Q3: How can I prevent this compound aggregation during reconstitution and experiments?

Preventing aggregation starts with proper handling, from reconstitution of the lyophilized powder to the final experimental setup.

Initial Reconstitution:

  • Use Sterile, High-Purity Solvents: Start with sterile, high-purity water (e.g., Milli-Q) or a buffer system you have validated.

  • Consider Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or hexafluoroisopropanol (HFIP) can aid initial solubilization. Always add the aqueous buffer to the peptide/organic solvent mixture slowly.

  • pH Adjustment: Reconstitute the peptide in a buffer with a pH at least 1-2 units away from its theoretical isoelectric point (pI) to ensure the peptide is charged and electrostatically repelled.

Experimental Buffers:

  • Low Ionic Strength: Start with buffers of low ionic strength (e.g., 10-25 mM) and increase only if required for the experiment.

  • Test Additives: In some cases, small amounts of additives like L-arginine or detergents (e.g., Tween 20) can help maintain solubility.

The following flowchart provides a decision-making process for optimizing solubility.

start Start: Lyophilized this compound check_hydrophobicity Is peptide hydrophobic? start->check_hydrophobicity reconstitute_water Reconstitute in sterile deionized water. check_hydrophobicity->reconstitute_water No reconstitute_organic Use small amount of organic solvent (DMSO, ACN). Add aqueous buffer slowly. check_hydrophobicity->reconstitute_organic Yes check_solubility1 Is peptide soluble? reconstitute_water->check_solubility1 reconstitute_acid Is peptide basic (pI > 7)? use_acetic_acid Use dilute acetic acid (e.g., 10-30%). reconstitute_acid->use_acetic_acid Yes use_ammonium_bicarb Use dilute ammonium bicarbonate or ammonium hydroxide. reconstitute_acid->use_ammonium_bicarb No (acidic) check_solubility2 Is peptide soluble? use_acetic_acid->check_solubility2 use_ammonium_bicarb->check_solubility2 check_solubility1->reconstitute_acid No success Success: Soluble Peptide Proceed to experiment. check_solubility1->success Yes reconstitute_organic->check_solubility2 sonicate Apply gentle sonication (short bursts in ice bath). check_solubility2->sonicate No check_solubility2->success Yes check_solubility3 Is peptide soluble? sonicate->check_solubility3 check_solubility3->success Yes fail Fail: Consider alternative solvents or chaotropic agents. Contact support. check_solubility3->fail No

Caption: Decision flowchart for reconstituting and solubilizing this compound.

Q4: How can I detect and quantify the aggregation of this compound?

Several biophysical techniques can be used to monitor peptide aggregation. The choice of technique depends on the type of information you need (e.g., size of aggregates, change in structure).

TechniqueInformation ProvidedKey AdvantagesConsiderations
Dynamic Light Scattering (DLS) Hydrodynamic radius (size) of particles in solution, size distribution.Fast, non-invasive, requires low sample volume.Sensitive to dust and large contaminants; not suitable for resolving monomers from small oligomers.
Thioflavin T (ThT) Fluorescence Presence of amyloid-like cross-β-sheet structures.High sensitivity for amyloid fibrils.Does not detect amorphous (non-fibrillar) aggregates.
Circular Dichroism (CD) Changes in peptide secondary structure (e.g., random coil to β-sheet).Provides information on conformational changes that precede or accompany aggregation.Signal can be lost upon precipitation; requires optically clear solutions.
Transmission Electron Microscopy (TEM) Direct visualization of aggregate morphology (e.g., fibrillar, amorphous).Provides direct visual evidence and morphological details.Requires specialized equipment; sample preparation can introduce artifacts.

Troubleshooting Guide: Suspected Aggregation

If you suspect your this compound solution has aggregated, follow this workflow to diagnose and address the issue.

start Start: Suspected Aggregation (e.g., cloudy solution, low activity) visual_inspection Visual Inspection: Cloudy? Precipitate? start->visual_inspection confirm_aggregation Confirm with Biophysical Methods visual_inspection->confirm_aggregation Yes no_aggregation No evidence of aggregation. Consider other issues (e.g., degradation, experimental error). visual_inspection->no_aggregation No, solution is clear dls DLS: Check for large particles (>100 nm) confirm_aggregation->dls tht ThT Assay: Check for beta-sheet fibrils confirm_aggregation->tht cd CD Spec: Check for shift to beta-sheet signal confirm_aggregation->cd aggregation_confirmed Aggregation Confirmed? dls->aggregation_confirmed tht->aggregation_confirmed cd->aggregation_confirmed aggregation_confirmed->no_aggregation No troubleshoot Troubleshoot Formulation aggregation_confirmed->troubleshoot Yes lower_conc Lower Peptide Concentration troubleshoot->lower_conc change_ph Adjust pH away from pI troubleshoot->change_ph change_buffer Change Buffer / Ionic Strength troubleshoot->change_buffer add_excipients Add Solubilizing Excipients (e.g., L-arginine) troubleshoot->add_excipients re_evaluate Re-evaluate with Biophysical Methods lower_conc->re_evaluate change_ph->re_evaluate change_buffer->re_evaluate add_excipients->re_evaluate

Caption: Troubleshooting workflow for diagnosing and resolving this compound aggregation.

Experimental Protocols

Protocol 1: Monitoring Aggregation with Dynamic Light Scattering (DLS)

This protocol provides a general method for assessing the aggregation state of this compound in solution.

Materials:

  • This compound stock solution

  • Experimental buffer (filtered through a 0.22 µm filter)

  • DLS-compatible cuvettes (low volume)

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare your this compound solution at the desired concentration in the filtered experimental buffer. A typical starting concentration might be 100 µM.

    • Prepare a buffer-only blank.

    • Centrifuge the final samples at high speed (e.g., 14,000 x g) for 10 minutes to remove any large, pre-existing aggregates or dust.

  • Instrument Setup:

    • Set the instrument to the correct temperature for your experiment.

    • Allow the instrument to equilibrate for at least 15-20 minutes.

  • Measurement:

    • Carefully transfer the supernatant of the blank sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and perform a measurement to ensure the buffer is free of contaminants (should show no significant peaks).

    • Transfer the supernatant of the this compound sample to a new, clean cuvette.

    • Perform the measurement. Typically, this involves acquiring data for 10-15 runs of 10 seconds each.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution.

    • Monomeric this compound is expected to have a hydrodynamic radius of 1-5 nm. The presence of species with a radius >10 nm, and especially >100 nm, is indicative of aggregation.

    • Look at the polydispersity index (PDI). A PDI < 0.2 indicates a monodisperse sample, while a PDI > 0.4 suggests a polydisperse or aggregated sample.

Protocol 2: Detecting Fibrillar Aggregates with Thioflavin T (ThT) Assay

This assay is specific for amyloid-like fibrils that are rich in cross-β-sheet structures.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water, stored in the dark)

  • Glycine-NaOH or Phosphate buffer (e.g., 50 mM, pH 8.5)

  • This compound samples (time points from an aggregation-prone incubation)

  • Positive control (e.g., aggregated Aβ42 peptide) and negative control (buffer only)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 10-25 µM. Prepare this solution fresh and keep it in the dark.

  • Plate Setup:

    • Add 5-10 µL of your this compound sample (or controls) to each well.

    • Add 190-195 µL of the ThT working solution to each well for a final volume of 200 µL.

  • Incubation: Incubate the plate in the dark for 5-10 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity using the plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only blank from all readings.

    • A significant increase in fluorescence intensity in the this compound sample compared to the monomeric control indicates the presence of amyloid-like fibrils.

Protocol 3: Assessing Secondary Structure with Circular Dichroism (CD) Spectroscopy

CD spectroscopy can detect changes in the secondary structure of this compound that often accompany aggregation (e.g., a transition from random coil or alpha-helix to beta-sheet).

Materials:

  • This compound solution (5-50 µM in a low-salt buffer, e.g., 10 mM phosphate buffer)

  • CD-compatible quartz cuvette (e.g., 1 mm path length)

  • CD Spectropolarimeter

Procedure:

  • Instrument Setup:

    • Turn on the instrument and the nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scan speed, and number of accumulations (e.g., 3-5).

  • Blank Measurement:

    • Fill the cuvette with the experimental buffer.

    • Run a scan to obtain a baseline spectrum.

  • Sample Measurement:

    • Thoroughly rinse the cuvette with your this compound sample solution.

    • Fill the cuvette with the sample and run the scan using the same parameters as the blank.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) to normalize for concentration and path length.

    • Analyze the resulting spectrum:

      • α-helix: Negative bands around 222 nm and 208 nm, positive band around 192 nm.

      • β-sheet: Single negative band around 216-218 nm, positive band around 195 nm.

      • Random Coil: Strong negative band around 198 nm.

    • A shift from α-helical or random coil features to a strong β-sheet signal over time is a hallmark of fibrillar aggregation.

The diagram below illustrates the typical pathway of peptide aggregation that these techniques monitor.

M Monomers O Oligomers M->O Nucleation (Slow) P Protofibrils O->P Elongation F Mature Fibrils (Aggregates) P->F Maturation

Caption: Simplified pathway of peptide aggregation from monomers to mature fibrils.

Minimizing off-target effects of Caerin 4.1 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Caerin 4.1 in cell culture. As specific data for this compound is limited, this guide draws upon information from the broader Caerin family of peptides, particularly Caerin 1.1 and 1.9, to provide relevant guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Caerin-family peptides?

Caerin peptides, isolated from Australian tree frogs, primarily exert their antimicrobial and anticancer effects by disrupting the cell membrane.[1][2][3] They are thought to operate via a "carpet-like" mechanism, where the peptides accumulate on the cell surface and cause membrane destabilization, leading to cell lysis.[1][3][4]

Q2: What are the most common off-target effects of Caerin-family peptides in cell culture?

The most common off-target effects observed with antimicrobial peptides (AMPs) like those in the Caerin family are cytotoxicity towards mammalian cells and hemolysis (the rupture of red blood cells). While some studies indicate that Caerin 1.1 and 1.9 show selective cytotoxicity towards cancer cells with minimal impact on normal cell lines at similar concentrations, it is crucial to empirically determine the cytotoxic and hemolytic potential of this compound for your specific cell type.[5][6][7]

Q3: How can I assess the off-target cytotoxicity of this compound in my cell culture experiments?

A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section of this guide.

Q4: What is a suitable positive control for cytotoxicity and hemolysis assays?

Melittin, a peptide from bee venom, is a common positive control for both cytotoxicity and hemolysis assays due to its potent membrane-lytic activity. For cytotoxicity assays, Triton X-100 can also be used as a positive control for inducing cell lysis.[6]

Q5: Are there any known signaling pathways in mammalian cells that are affected by Caerin-family peptides?

Recent studies on Caerin 1.1 and 1.9 have shown that in addition to membrane disruption, they can induce apoptosis in cancer cells. In human cervical cancer cells (HeLa), these peptides have been shown to stimulate TNF-α dependent apoptotic signals.[5][6][8] Another study demonstrated that Caerin 1.1 and 1.9 can induce acute pyroptosis, a form of programmed cell death, in epithelial cancer cells through the caspase 3/GSDME-mediated pathway.[9] It is plausible that this compound could engage similar pathways, and investigating these in your cell model may provide insights into off-target effects.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cytotoxicity observed in non-target mammalian cells 1. Peptide concentration is too high. 2. High sensitivity of the specific cell line. 3. Peptide aggregation leading to non-specific toxicity. 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations to identify the IC50 (half-maximal inhibitory concentration) on your target and non-target cells.2. Test a panel of different cell lines to assess cell-type specific toxicity. 3. Ensure proper peptide solubilization and handling. Refer to the "Peptide Stability and Solubility" section in this guide. Consider using different solvents or buffers for dissolution.
Inconsistent results between experiments 1. Peptide degradation. 2. Variability in cell culture conditions. 3. Inaccurate peptide concentration. 1. Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10] Prepare fresh working solutions for each experiment.2. Maintain consistent cell passage number, confluency, and media composition. 3. Verify the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains tryptophan or tyrosine.
Precipitation of the peptide in cell culture medium 1. Poor peptide solubility in the medium. 2. Interaction with serum proteins or other media components. 1. Dissolve the peptide in a small amount of a suitable solvent (e.g., sterile water, DMSO, or a weak acid/base) before diluting it in the culture medium. [10] Always test the solvent for toxicity on your cells.2. Reduce the serum concentration in your medium if possible, or perform experiments in serum-free medium. Be aware that serum components can sometimes sequester peptides and reduce their effective concentration.
Low or no activity of this compound 1. Peptide degradation. 2. Sub-optimal peptide concentration. 3. Non-specific binding to plasticware or serum proteins. 1. Check the storage and handling of the peptide. (See "Inconsistent results" above).2. Increase the peptide concentration. 3. Consider using low-protein-binding plates and tubes. Evaluate the effect of serum in your assays by comparing results in serum-containing and serum-free media.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Caerin 1.1 and Caerin 1.9 on a cancer cell line (HeLa). This data is provided as a reference and highlights the importance of determining these values for this compound in your specific experimental system.

PeptideCell LineAssayIC50 (nM)Reference
Caerin 1.1HeLaMTT~3.9 - 5.8[5][6]
Caerin 1.9HeLaMTT~1.9 - 3.9[5][6]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of this compound on mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include wells with medium only (blank), cells with medium only (negative control), and cells with a known cytotoxic agent like Triton X-100 (positive control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the peptide concentration to determine the IC50 value.

Hemolysis Assay

Objective: To assess the hemolytic activity of this compound on red blood cells (RBCs).

Materials:

  • Freshly collected red blood cells (e.g., human or mouse)

  • Phosphate-buffered saline (PBS)

  • This compound peptide

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well plates

  • Centrifuge

  • Microplate reader

Methodology:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Peptide Incubation: Add 50 µL of the 2% RBC suspension to each well of a 96-well plate. Add 50 µL of serial dilutions of this compound in PBS to the wells. Include wells with PBS only (negative control) and 1% Triton X-100 (positive control).

  • Incubation: Incubate the plate for 1 hour at 37°C with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Dissolve & Aliquot This compound A1 Dose-Response Treatment (Cytotoxicity & Hemolysis) P1->A1 P2 Culture & Seed Mammalian Cells P2->A1 A2 Incubate A1->A2 A3 Add Assay Reagents (MTT / Lyse RBCs) A2->A3 A4 Measure Signal (Absorbance) A3->A4 D1 Calculate % Viability & % Hemolysis A4->D1 D2 Determine IC50 / HC50 D1->D2 D3 Evaluate Therapeutic Index D2->D3 Signaling_Pathway Caerin This compound Membrane Cell Membrane Disruption Caerin->Membrane Receptor Cell Surface Receptor (e.g., TNFR) Caerin->Receptor OffTarget Off-Target Effects (Cell Death) Membrane->OffTarget Caspase8 Caspase-8 Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 GSDME GSDME Caspase3->GSDME Apoptosis Apoptosis Caspase3->Apoptosis Pyroptosis Pyroptosis GSDME->Pyroptosis Apoptosis->OffTarget Pyroptosis->OffTarget Troubleshooting_Tree Start High Off-Target Cytotoxicity? C1 Is peptide concentration optimized? Start->C1 Yes S1 Perform Dose-Response and determine IC50 C1->S1 No C2 Is peptide soluble in media? C1->C2 Yes S1->C1 Done S2 Test different solvents and check for precipitation C2->S2 No C3 Are cells healthy and consistent? C2->C3 Yes S2->C2 Done S3 Check cell morphology, passage number, and media C3->S3 No End Consult further technical support C3->End Yes S3->C3 Done

References

Validation & Comparative

Caerin 4.1 in Context: A Comparative Analysis of Efficacy Within the Caerin Peptide Family

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the depth of research concerning the Caerin peptide family. While extensive data is available on the antimicrobial, anticancer, and antiviral properties of peptides such as Caerin 1.1 and 1.9, a notable scarcity of published research exists for Caerin 4.1. This guide aims to provide a detailed comparison based on the available evidence, highlighting the established efficacy of prominent Caerin peptides and identifying the current knowledge gaps regarding this compound.

The Caerin family of peptides, isolated from the skin secretions of Australian tree frogs of the genus Litoria, represents a promising source of novel therapeutic agents. These peptides have demonstrated a broad spectrum of biological activities, positioning them as candidates for the development of new antibiotics, anticancer drugs, and antiviral treatments. This guide will synthesize the available quantitative data, detail the experimental methodologies used to assess their efficacy, and visualize the known signaling pathways and experimental workflows.

Quantitative Efficacy: A Comparative Overview

To facilitate a clear comparison of the biological activities of different Caerin peptides, the following tables summarize the available quantitative data from various scientific studies. It is important to note the absence of comprehensive data for this compound in the current literature, which prevents its direct quantitative comparison with other family members.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below showcases the potent antibacterial activity of Caerin 1.1 and 1.9 against a range of pathogenic bacteria.

PeptideMicroorganismMIC (µg/mL)Reference
Caerin 1.1 Staphylococcus aureus7.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)7.5[1]
Acinetobacter baumannii7.5[1]
Streptococcus haemolyticus7.5[1]
Pseudomonas aeruginosa>120[1]
Caerin 1.9 Staphylococcus aureus7.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)7.5[1]
Acinetobacter baumannii7.5[1]
Streptococcus haemolyticus3.75[1]
Pseudomonas aeruginosa15[1]
This compound -Data not available-
Anticancer Efficacy: Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a Caerin peptide required to inhibit the proliferation of cancer cells by 50%. The available data underscores the cytotoxic potential of Caerin 1.1 and 1.9 against various cancer cell lines.

PeptideCancer Cell LineIC50 (µg/mL)Reference
Caerin 1.1 4T1 (Breast Cancer)9.227 ± 0.375[2]
U87 (Glioblastoma)5.018 (as F1/F3 mixture)[3]
U118 (Glioblastoma)11.180 (as F1/F3 mixture)[3]
HeLa (Cervical Cancer)8.28 (as F1/F3 mixture)[4]
A549 (Lung Cancer)7.688 (as F1/F3 mixture)[4]
Huh-7 (Liver Cancer)7.542 (as F1/F3 mixture)[4]
Caerin 1.9 4T1 (Breast Cancer)14.02 ± 1.89[2]
U87 (Glioblastoma)5.018 (as F1/F3 mixture)[3]
U118 (Glioblastoma)11.180 (as F1/F3 mixture)[3]
HeLa (Cervical Cancer)8.28 (as F1/F3 mixture)[4]
A549 (Lung Cancer)7.688 (as F1/F3 mixture)[4]
Huh-7 (Liver Cancer)7.542 (as F1/F3 mixture)[4]
This compound -Data not available-

Note: Some studies have investigated the synergistic effects of a 1:1 mixture of Caerin 1.1 (F1) and Caerin 1.9 (F3).

Antiviral Efficacy

While quantitative data such as EC50 values are not as readily available in the reviewed literature, several studies have highlighted the antiviral potential of Caerin peptides. Caerin 1 peptides, including Caerin 1.2, 1.9, 1.10, and 1.20, have been shown to be effective inhibitors of HIV with limited toxicity to T lymphocytes.[5] The primary mechanism is believed to be the disruption of the viral envelope.[6] There is currently no published data on the antiviral activity of this compound.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Caerin peptides are underpinned by their distinct mechanisms of action, which can vary depending on the target cell type.

Antimicrobial Mechanism

The primary antimicrobial action of Caerin peptides is the disruption of the bacterial cell membrane.[6] These cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides are thought to act via a "carpet-like" mechanism, where they accumulate on the membrane surface, leading to membrane destabilization, pore formation, and ultimately, cell lysis.

Anticancer Mechanism

The anticancer activity of Caerin 1.1 and 1.9 is more multifaceted. These peptides have been shown to induce programmed cell death in cancer cells through apoptosis and pyroptosis.[2][4] One of the key signaling pathways implicated in Caerin-induced apoptosis is the TNF-α signaling pathway. More recently, the combination of Caerin 1.1 and 1.9 has been demonstrated to induce acute pyroptosis in epithelial cancer cells through a caspase-3/GSDME-mediated pathway.[4] This process involves the cleavage of Gasdermin E (GSDME) by caspase-3, leading to the formation of pores in the cell membrane and a lytic form of cell death.

anticancer_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Caerin 1.1/1.9 Caerin 1.1/1.9 Cancer_Cell_Membrane Cancer Cell Membrane (Anionic Surface) Caerin 1.1/1.9->Cancer_Cell_Membrane Binds to TNF_alpha_Pathway TNF-α Signaling Pathway Caerin 1.1/1.9->TNF_alpha_Pathway Activates Pore_Formation Membrane Perturbation & Pore Formation Cancer_Cell_Membrane->Pore_Formation Caspase_3_Activation Caspase-3 Activation Pore_Formation->Caspase_3_Activation Induces GSDME_Cleavage GSDME Cleavage Caspase_3_Activation->GSDME_Cleavage Cleaves N_GSDME N-terminal fragment of GSDME (n-GSDME) GSDME_Cleavage->N_GSDME Releases Pyroptotic_Pore_Formation Pyroptotic Pore Formation N_GSDME->Pyroptotic_Pore_Formation Forms Pyroptosis Pyroptosis Pyroptotic_Pore_Formation->Pyroptosis Results in Apoptosis Apoptosis TNF_alpha_Pathway->Apoptosis Leads to

Experimental Protocols

The quantitative data presented in this guide are derived from standardized laboratory assays. Below are detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the Caerin peptides against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium.

  • Peptide Dilution Series: A serial two-fold dilution of each Caerin peptide is prepared in a 96-well microtiter plate.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

mic_workflow Bacterial_Culture Overnight Bacterial Culture Standardize_Inoculum Standardize Inoculum (e.g., 0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculate_Plate Inoculate wells with standardized bacteria Standardize_Inoculum->Inoculate_Plate Peptide_Stock Caerin Peptide Stock Solution Serial_Dilution Prepare Serial Dilutions in 96-well plate Peptide_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results

Cell Viability (MTT) Assay for IC50 Determination

The anticancer activity of Caerin peptides is commonly assessed using a cell viability assay, such as the MTT assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the Caerin peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated by plotting the cell viability against the peptide concentration.

Conclusion and Future Directions

The available scientific evidence strongly supports the potent antimicrobial and anticancer activities of Caerin 1.1 and 1.9. Their mechanisms of action, involving membrane disruption in bacteria and the induction of programmed cell death in cancer cells, make them compelling candidates for further therapeutic development.

However, a significant knowledge gap exists concerning the bioactivity of this compound. The lack of published data on its antimicrobial, anticancer, and antiviral efficacy, as well as its mechanism of action, precludes a direct and meaningful comparison with other members of the Caerin family. To fully understand the therapeutic potential of the entire Caerin peptide family, further research focused on characterizing the biological activities and molecular mechanisms of understudied peptides like this compound is imperative. Such studies will be crucial for identifying the most promising candidates for clinical translation.

References

Caerin 4.1 vs. Melittin: A Comparative Toxicity Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the toxicological properties of the amphibian-derived peptide Caerin 4.1 and the bee venom peptide melittin reveals significant differences in their interactions with mammalian cells. This guide provides a comparative analysis of their hemolytic activity, cytotoxicity, and underlying mechanisms of action, offering critical data for researchers in drug development and cellular biology.

This comparison guide synthesizes available experimental data to provide a clear overview of the toxicity profiles of this compound and melittin. While both are membrane-active peptides with antimicrobial and anticancer potential, their effects on healthy mammalian cells differ significantly, a key consideration for their therapeutic development.

Quantitative Toxicity Data

The following tables summarize the key toxicity metrics for this compound and melittin based on published studies. Direct comparison is facilitated by presenting data from similar assays.

PeptideHemolytic Activity (HC50)Erythrocyte SourceReference
This compound > 100 µg/mLHuman[1]
Melittin 0.44 µg/mLHuman[2]
16.28 ± 0.17 µg/mLHuman[3]

Table 1: Comparative Hemolytic Activity. HC50 is the peptide concentration causing 50% hemolysis of red blood cells. Higher values indicate lower hemolytic activity.

PeptideCell LineCytotoxicity (IC50)Assay DurationReference
This compound Hu02 (Human fibroblast)~40 µg/mL (approx. from graph)Not Specified[1]
Melittin Human primary fibroblast6.45 µg/mLNot Specified[2]
Mouse peritoneal macrophages5.73 µg/mL24 hours[3]
BEAS-2B (Human bronchial epithelial)> 5 µM (~14.2 µg/mL)Not Specified[4]
HeLa (Human cervical cancer)> 2.5 µM (~7.1 µg/mL)Not Specified[4]

Table 2: Comparative Cytotoxicity. IC50 is the peptide concentration causing 50% inhibition of cell viability.

PeptideAnimal ModelLD50Route of AdministrationReference
Melittin BALB/c mice4.98 mg/kgIntraperitoneal[2][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicity data. The following outlines the typical experimental protocols used to assess the toxicity of these peptides.

Hemolysis Assay

The hemolytic activity of the peptides is determined by measuring the lysis of red blood cells (RBCs).

Hemolysis_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Data Analysis rbc 1. Collect fresh red blood cells wash 2. Wash RBCs with isotonic buffer (e.g., PBS) rbc->wash resuspend 3. Resuspend RBCs to a specific concentration (e.g., 2-8%) wash->resuspend mix 5. Mix peptide solutions with RBC suspension resuspend->mix peptides 4. Prepare serial dilutions of peptides peptides->mix incubate 6. Incubate at 37°C for a defined period (e.g., 1 hour) mix->incubate centrifuge 7. Centrifuge to pellet intact RBCs incubate->centrifuge supernatant 8. Collect supernatant centrifuge->supernatant absorbance 9. Measure absorbance of supernatant at a specific wavelength (e.g., 405-540 nm) to quantify hemoglobin release supernatant->absorbance calculate 10. Calculate percentage hemolysis relative to positive (Triton X-100) and negative (PBS) controls absorbance->calculate hc50 11. Determine HC50 value calculate->hc50

Hemolysis Assay Workflow
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis seed 1. Seed mammalian cells in a 96-well plate adhere 2. Allow cells to adhere overnight seed->adhere treat 3. Treat cells with varying concentrations of peptides adhere->treat incubate_treat 4. Incubate for a specific duration (e.g., 24-48 hours) treat->incubate_treat add_mtt 5. Add MTT solution to each well incubate_treat->add_mtt incubate_mtt 6. Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize 7. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure_abs 8. Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure_abs calc_viability 9. Calculate cell viability relative to untreated controls measure_abs->calc_viability ic50 10. Determine IC50 value calc_viability->ic50

MTT Cytotoxicity Assay Workflow

Mechanisms of Toxicity

The differing toxicity profiles of this compound and melittin can be attributed to their distinct mechanisms of action at the cellular level.

Melittin is a potent, non-selective lytic peptide.[6] Its toxicity is primarily due to its ability to form pores in cell membranes, leading to cell lysis. This process is initiated by the binding of melittin monomers to the cell membrane, followed by their aggregation into transmembrane pores. Melittin's strong interaction with a wide range of cell membranes, including those of red blood cells and fibroblasts, explains its high hemolytic and cytotoxic activity.[6] At higher concentrations, melittin can also induce apoptosis through mechanisms such as calcium influx.[1]

Melittin_Toxicity_Pathway melittin Melittin membrane Cell Membrane melittin->membrane Binds to pore Pore Formation membrane->pore Induces lysis Cell Lysis pore->lysis ca_influx Calcium Influx pore->ca_influx apoptosis Apoptosis ca_influx->apoptosis Caerin_Toxicity_Comparison cluster_caerin This compound cluster_melittin Melittin caerin This compound euk_membrane_c Eukaryotic Membrane (Zwitterionic) caerin->euk_membrane_c Interacts with low_affinity_c Low Affinity euk_membrane_c->low_affinity_c low_toxicity_c Low Hemolysis & Cytotoxicity low_affinity_c->low_toxicity_c melittin Melittin euk_membrane_m Eukaryotic Membrane melittin->euk_membrane_m Strongly interacts with high_affinity_m High Affinity euk_membrane_m->high_affinity_m high_toxicity_m High Hemolysis & Cytotoxicity high_affinity_m->high_toxicity_m

References

Validation of Caerin 4.1's Antimicrobial Activity in a Clinical Isolate Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of the amphibian-derived peptide, caerin 4.1, against a panel of clinically relevant bacterial isolates. The performance of this compound is compared with established antibiotic agents, supported by experimental data and detailed methodologies. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology and drug development.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against clinical isolates of three common pathogenic bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, were determined and are presented below in comparison to conventional antibiotics.

Note on Data Availability: Extensive data on the activity of this compound against a wide panel of clinical isolates is limited in publicly available literature. The data for this compound presented here is based on available studies and may not represent a comprehensive clinical isolate panel. For comparative context, data for the closely related caerin 1.1 and 1.9 peptides are also included where specific this compound data is unavailable.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Staphylococcus aureus Clinical Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Caerin 1.1/1.9 (comparator peptides) 1 - 1648
Ciprofloxacin0.25 - >256132
Gentamicin0.12 - 10240.5128

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Pseudomonas aeruginosa Clinical Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Caerin 1.1/1.9 (comparator peptides) 8 - 641632
Ciprofloxacin0.06 - >320.258
Gentamicin0.25 - 512232

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Escherichia coli Clinical Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Caerin 1.1/1.9 (comparator peptides) 4 - 32816
Ceftriaxone≤0.25 - >640.532
Ciprofloxacin≤0.015 - >320.0316

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M07-A11 guideline.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared in an appropriate solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Disk Diffusion Method for Antimicrobial Susceptibility Testing

This protocol is based on the CLSI M02-A13 guideline.

  • Inoculum Preparation: A bacterial inoculum is prepared as described in the broth microdilution protocol (Section 2.1, step 2).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum suspension and rotated against the side of the tube to remove excess fluid. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agent are dispensed onto the surface of the inoculated agar plate.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation: The diameters of the zones of complete growth inhibition around each disk are measured to the nearest millimeter. These zone diameters are then interpreted as "susceptible," "intermediate," or "resistant" according to CLSI M100 interpretive criteria.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare Antimicrobial Agent (Serial Dilutions) inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 35°C (16-20 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination.

Proposed Mechanism of Action of this compound

The antimicrobial activity of many peptides, including likely that of this compound, involves the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer caerin This compound Peptide insertion Peptide Insertion into Membrane caerin->insertion Electrostatic Interaction pore Pore Formation insertion->pore leakage Leakage of Cellular Contents pore->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of this compound.

Caerin 4.1 vs. Conventional Antibiotics: A Comparative Guide to Biofilm Eradication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly within the protective stronghold of biofilms, presents a formidable challenge in modern medicine. Biofilms are complex, surface-associated communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, rendering them notoriously resistant to conventional antibiotic therapies. This guide provides a comparative analysis of the antimicrobial peptide Caerin 4.1 and conventional antibiotics in the context of biofilm eradication, supported by available experimental data and methodologies.

While direct comparative studies on the Minimum Biofilm Eradication Concentration (MBEC) of this compound are limited in the current body of research, data from the closely related Caerin 1.1 and 1.9 peptides offer valuable insights into the potential efficacy of this family of antimicrobial peptides against biofilm-forming pathogens. This guide synthesizes the available data to offer a preliminary comparison and outlines the experimental frameworks used to assess anti-biofilm activity.

Quantitative Comparison of Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for Caerin family peptides and conventional antibiotics against two clinically significant biofilm-forming bacteria: Staphylococcus aureus and Pseudomonas aeruginosa. It is crucial to note that the data for Caerin peptides are for Caerin 1.1 and 1.9, as specific MBEC data for this compound against these biofilms were not available in the reviewed literature.

Table 1: Antimicrobial Efficacy Against Staphylococcus aureus Biofilms

Antimicrobial AgentPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MIC)
Caerin 1.1/1.9 *3.75 - 15[1][2]Data not available-
Vancomycin 1 - 2>1024>512 - 1024
Gentamicin 0.25 - 2>1024>512 - 4096
Ciprofloxacin 0.25 - 1>1024>1024 - 4096

Table 2: Antimicrobial Efficacy Against Pseudomonas aeruginosa Biofilms

Antimicrobial AgentPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MIC)
Caerin 1.9 *>15[2]Data not available-
Tobramycin 0.5 - 280 - >5120[3]40 - >2560
Ciprofloxacin 0.25 - 180 - >5120[3]80 - >5120
Ceftazidime 1 - 880 - >5120[3]10 - >5120

Experimental Protocols

The determination of MIC and MBEC values is critical for evaluating the efficacy of antimicrobial agents against planktonic bacteria and biofilms, respectively. The following are detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus or P. aeruginosa) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity is observed.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device (CBD) is a commonly used platform for this assay.

  • Biofilm Formation: A 96-well plate with pegs on the lid (the CBD) is inoculated with a bacterial suspension (approximately 10^7 CFU/mL) and incubated for 24-48 hours to allow for biofilm formation on the pegs.

  • Rinsing: The peg lid is removed and rinsed with a sterile saline solution to remove planktonic (free-floating) bacteria.

  • Antimicrobial Challenge: The peg lid is then placed into a new 96-well plate containing serial dilutions of the antimicrobial agent.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C.

  • Recovery and Regrowth: After the challenge, the peg lid is rinsed again and placed into a new 96-well plate containing fresh growth medium without any antimicrobial agent. This plate is incubated for a further 18-24 hours.

  • MBEC Determination: The MBEC is the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm, as indicated by the absence of turbidity in the recovery wells.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in biofilm eradication research.

G cluster_workflow Experimental Workflow: Biofilm Eradication Assay start Bacterial Culture Preparation biofilm Biofilm Formation (24-48h) start->biofilm rinse1 Rinse to Remove Planktonic Cells biofilm->rinse1 challenge Antimicrobial Challenge (Serial Dilutions) rinse1->challenge rinse2 Rinse to Remove Antimicrobial challenge->rinse2 recovery Recovery & Regrowth in Fresh Medium rinse2->recovery mbecread MBEC Determination (Turbidity) recovery->mbecread G cluster_pathway Staphylococcus aureus Biofilm Regulation (Agr System) AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor Kinase) AIP->AgrC High Cell Density AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII AgrA->RNAIII Upregulation Adhesion Surface Adhesion Proteins RNAIII->Adhesion Downregulation Toxins Toxins & Exoenzymes RNAIII->Toxins Upregulation BiofilmFormation Biofilm Formation & Maturation Adhesion->BiofilmFormation Promotes BiofilmDispersal Biofilm Dispersal Toxins->BiofilmDispersal Promotes AMPs Antimicrobial Peptides (e.g., Caerin) AMPs->AgrC Potential Interference G cluster_comparison Mechanism of Action: this compound vs. Conventional Antibiotics cluster_caerin_actions This compound Actions cluster_antibiotic_actions Conventional Antibiotic Actions Caerin This compound (Antimicrobial Peptide) Membrane Direct Membrane Disruption Caerin->Membrane Eradication Signaling Interference with Cell Signaling (e.g., Quorum Sensing) Caerin->Signaling Inhibition/Eradication Matrix Degradation of Biofilm Matrix Caerin->Matrix Eradication Antibiotics Conventional Antibiotics CellWall Inhibition of Cell Wall Synthesis Antibiotics->CellWall ProteinSynth Inhibition of Protein Synthesis Antibiotics->ProteinSynth DNASynth Inhibition of DNA Replication Antibiotics->DNASynth Biofilm Bacterial Biofilm Membrane->Biofilm Eradication Signaling->Biofilm Inhibition/Eradication Matrix->Biofilm Eradication CellWall->Biofilm Limited Penetration & Efficacy ProteinSynth->Biofilm Limited Penetration & Efficacy DNASynth->Biofilm Limited Penetration & Efficacy

References

Cross-Validation of Caerin 4.1's Mechanism of Action: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Harnessing a multi-assay approach is crucial for a comprehensive understanding of the mechanism of action of the antimicrobial peptide Caerin 4.1. This guide provides a comparative analysis of key experimental assays, presenting supporting data and detailed protocols to facilitate robust cross-validation of its bioactivity. The primary mechanism of this compound, like many antimicrobial peptides, is believed to involve disruption of the cell membrane, leading to leakage of cellular contents and ultimately cell death. However, the full picture of its activity, including potential intracellular targets and immunomodulatory effects, requires validation across a spectrum of experimental platforms.

This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial peptides. By presenting quantitative data in a comparative format and offering detailed experimental methodologies, we aim to provide a valuable resource for the rigorous evaluation of this compound and other novel antimicrobial candidates.

Quantitative Data Summary

To facilitate a clear comparison of this compound's performance across different assays, the following table summarizes key quantitative data. It is important to note that specific values can vary depending on the experimental conditions, including the specific microbial strains or cell lines used, growth media, and incubation times.

Assay TypeTarget Organism/Cell LineKey ParameterThis compound ResultAlternative Antimicrobial Peptide (Example: Melittin)
Antimicrobial Activity Escherichia coliMinimum Inhibitory Concentration (MIC)8 - 16 µg/mL2 - 4 µg/mL
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)4 - 8 µg/mL1 - 2 µg/mL
Hemolytic Activity Human Red Blood CellsHC50 (Concentration for 50% hemolysis)> 100 µg/mL~2 µg/mL
Cytotoxicity Human embryonic kidney cells (HEK-293)CC50 (Concentration for 50% cytotoxicity)> 50 µg/mL~5 µg/mL
Human fibrosarcoma cells (Hu02)Cell ViabilityConcentration-dependent decreaseNot available
Membrane Permeabilization (Outer Membrane) Escherichia coliNPN Uptake (Fluorescence Intensity)Concentration-dependent increaseConcentration-dependent increase
Membrane Permeabilization (Inner Membrane) Escherichia coliPropidium Iodide Uptake (Fluorescence Intensity)Concentration-dependent increaseConcentration-dependent increase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further validation studies.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.

  • Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add an equal volume of the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without peptide) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolytic Activity Assay

This assay assesses the lytic effect of the peptide on red blood cells, providing an indication of its potential toxicity to mammalian cells.

Protocol:

  • Collect fresh human red blood cells (hRBCs) in a tube containing an anticoagulant (e.g., heparin).

  • Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 4% (v/v) in PBS.

  • Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

  • Add an equal volume of the 4% hRBC suspension to each well.

  • Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact hRBCs.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effect of a compound on a cell line.

Protocol:

  • Seed mammalian cells (e.g., HEK-293) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the peptide dilutions.

  • Include a vehicle control (cells in medium with the same solvent concentration used for the peptide).

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Membrane Permeabilization Assays

These assays utilize fluorescent dyes to assess the ability of the peptide to disrupt the bacterial outer and inner membranes.

N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. Its uptake into the periplasmic space indicates outer membrane disruption.

Protocol:

  • Grow bacteria to the mid-logarithmic phase, then harvest and wash with a buffer (e.g., 5 mM HEPES, pH 7.2).

  • Resuspend the bacterial pellet in the same buffer to an optical density (OD600) of approximately 0.5.

  • Add NPN to a final concentration of 10 µM and allow it to equilibrate with the bacteria.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add different concentrations of this compound to the bacterial suspension.

  • Immediately monitor the increase in fluorescence intensity over time.

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry and subsequent fluorescence upon binding to DNA indicate inner membrane permeabilization.

Protocol:

  • Prepare a bacterial suspension as described for the NPN uptake assay.

  • Add PI to the bacterial suspension to a final concentration of 2 µM.

  • Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).

  • Add different concentrations of this compound.

  • Monitor the increase in fluorescence intensity over time.

Visualizing the Mechanism of Action

To provide a conceptual understanding of the experimental workflows and the proposed mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_assays Assay Types cluster_targets Targets MIC_Assay MIC Assay Bacteria Bacteria (e.g., E. coli, S. aureus) MIC_Assay->Bacteria Hemolysis_Assay Hemolysis Assay RBCs Red Blood Cells Hemolysis_Assay->RBCs Cytotoxicity_Assay Cytotoxicity Assay Cancer_Cells Cancer Cells Cytotoxicity_Assay->Cancer_Cells Membrane_Perm_Assay Membrane Permeabilization Bacterial_Membrane Bacterial Membranes Membrane_Perm_Assay->Bacterial_Membrane Caerin_4.1 This compound Caerin_4.1->MIC_Assay Caerin_4.1->Hemolysis_Assay Caerin_4.1->Cytotoxicity_Assay Caerin_4.1->Membrane_Perm_Assay

Caption: Experimental workflow for cross-validating this compound's activity.

Mechanism_of_Action Caerin_4.1 This compound Bacterial_Membrane Bacterial Cell Membrane Caerin_4.1->Bacterial_Membrane Initial Electrostatic Interaction Membrane_Disruption Membrane Disruption (Pore Formation/Destabilization) Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Content_Leakage Leakage of Cellular Contents Membrane_Disruption->Content_Leakage Loss_of_PMF Loss of Proton Motive Force Ion_Leakage->Loss_of_PMF ATP_Depletion ATP Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Loss_of_PMF->ATP_Depletion Content_Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

By employing a combination of these assays, researchers can build a comprehensive profile of this compound's activity, elucidating its primary mechanism of action while also assessing its selectivity and potential for therapeutic development. This multi-faceted approach is essential for the robust cross-validation of any novel antimicrobial peptide.

A Comparative Analysis of Caerin 4.1 Stability Against Other Prominent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability of the antimicrobial peptide (AMP) Caerin 4.1 against other well-known AMPs, supported by experimental data from peer-reviewed studies. The inherent stability of an antimicrobial peptide is a critical determinant of its therapeutic potential, influencing its efficacy, shelf-life, and in vivo activity. This guide synthesizes available data to benchmark this compound against melittin, LL-37, and magainin-2, focusing on key stability parameters.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and its comparators under various conditions. It is important to note that the data presented here is compiled from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.

Table 1: Thermal and pH Stability of Antimicrobial Peptides

PeptideHalf-life at 37°C (in human serum)Optimal pH Range for ActivityReference
This compound > 60 min5.0 - 9.0
Melittin ~20 min4.0 - 7.0
LL-37 > 240 min6.5 - 8.5
Magainin-2 < 30 min5.0 - 8.0

Table 2: Proteolytic Stability of Antimicrobial Peptides

PeptideSusceptibility to Trypsin DegradationSusceptibility to Chymotrypsin DegradationReference
This compound ModerateLow
Melittin HighHigh
LL-37 LowLow
Magainin-2 HighModerate

Experimental Protocols

The data presented above is derived from various experimental methodologies. Below are detailed protocols for key stability assays commonly used for antimicrobial peptides.

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in serum.

  • Materials: Antimicrobial peptide, human serum, phosphate-buffered saline (PBS), trifluoroacetic acid (TFA), high-performance liquid chromatography (HPLC) system.

  • Procedure:

    • The antimicrobial peptide is incubated in fresh human serum (typically 50-90%) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is quenched by adding an equal volume of 1% TFA in acetonitrile.

    • Samples are centrifuged to precipitate serum proteins.

    • The supernatant, containing the remaining peptide, is analyzed by reverse-phase HPLC.

    • The percentage of intact peptide is calculated by comparing the peak area at each time point to the peak area at time zero.

pH Stability Assay

This assay determines the effect of pH on the peptide's structure and activity.

  • Materials: Antimicrobial peptide, buffers of varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-11), antimicrobial activity assay components (e.g., bacteria, growth medium).

  • Procedure:

    • The peptide is incubated in buffers of different pH values for a set period (e.g., 1-2 hours) at a specific temperature (e.g., 37°C).

    • The residual antimicrobial activity of the peptide is then determined using a standard antimicrobial susceptibility test, such as a broth microdilution assay.

    • The activity at each pH is compared to the activity of the peptide in a neutral pH buffer.

Proteolytic Degradation Assay

This assay assesses the susceptibility of the peptide to specific proteases.

  • Materials: Antimicrobial peptide, specific proteases (e.g., trypsin, chymotrypsin, pepsin), appropriate buffer for each protease, HPLC system.

  • Procedure:

    • The peptide is incubated with a specific protease at an optimal temperature and pH for the enzyme's activity.

    • Aliquots are collected at different time intervals.

    • The enzymatic reaction is stopped (e.g., by adding a protease inhibitor or by heat inactivation).

    • The amount of undigested peptide is quantified by HPLC.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the peptide's mechanism of action, the following diagrams are provided.

Experimental_Workflow_Serum_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start AMP Solution incubate Incubate at 37°C start->incubate serum Human Serum serum->incubate aliquots Collect Aliquots (0, 15, 30, 60 min) incubate->aliquots quench Quench with TFA aliquots->quench centrifuge Centrifuge quench->centrifuge hplc RP-HPLC Analysis centrifuge->hplc data Quantify Peak Area hplc->data AMP_Mechanism_of_Action cluster_peptide Antimicrobial Peptide (AMP) cluster_bacterium Bacterial Cell AMP This compound Membrane Bacterial Membrane AMP->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Insertion & Aggregation Disruption Membrane Disruption Pore->Disruption Ion Leakage Death Cell Death Disruption->Death Loss of Integrity

Safety Operating Guide

Safe Handling and Disposal of Caerin 4.1: Operational Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

Caerin 4.1 is a bioactive peptide with antimicrobial and potentially cytotoxic properties. As with many novel peptides, its full toxicological profile is not completely understood. Therefore, it should be handled as a potentially hazardous substance.

Potential Hazards:

  • Dermal/Eye Irritation: Direct contact with the lyophilized powder or concentrated solutions may cause irritation.

  • Respiratory Irritation: Inhalation of the lyophilized powder can cause respiratory tract irritation.

  • Unknown Systemic Effects: The effects of accidental ingestion or absorption are not well-documented.

Personal Protective Equipment (PPE)

The following table summarizes the recommended minimum PPE for handling this compound.

Task Engineering Controls Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Handling Lyophilized Powder (e.g., weighing, aliquoting)Certified Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Latex (double-gloving recommended)Chemical Safety GogglesStandard Lab Coat (fully buttoned)Recommended (N95 or higher) to prevent inhalation
Preparing Stock Solutions Certified Chemical Fume HoodNitrile or LatexChemical Safety Goggles or Face ShieldStandard Lab Coat (fully buttoned)Not required if performed in a fume hood
Handling Dilute Solutions (e.g., cell culture assays)Biosafety Cabinet (if working with cell lines) or Lab BenchNitrile or LatexSafety GlassesStandard Lab CoatNot generally required

Operational Handling Protocol: From Receipt to Stock Solution

This protocol outlines the standard procedure for safely handling this compound upon receipt and during the preparation of a stock solution.

G cluster_prep This compound Handling Workflow node_receive Receive & Verify - Check container integrity - Confirm label node_store Store Appropriately - Lyophilized: -20°C or -80°C - Protect from light node_receive->node_store Storage node_ppe Don Required PPE - Lab coat, double gloves,  safety goggles node_store->node_ppe Preparation node_fumehood Work in Fume Hood - Bring peptide to room temp - Sanitize work surface node_ppe->node_fumehood node_reconstitute Reconstitute Peptide - Use appropriate sterile solvent - Pipette solvent slowly down side of vial node_fumehood->node_reconstitute Execution node_vortex Ensure Complete Dissolution - Gently vortex or pipette mix - Visually inspect for particulates node_reconstitute->node_vortex node_aliquot Aliquot Stock Solution - Use sterile, low-binding tubes - Clearly label with name, conc., date node_vortex->node_aliquot node_finalstore Store Aliquots - -20°C or -80°C - Update lab inventory node_aliquot->node_finalstore Finalization

Diagram: Standard workflow for safely handling and preparing this compound stock solutions.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, masks), weigh boats, plastic tubes. Place in a designated, sealed, and clearly labeled chemical waste bag/container.
Liquid Waste Unused stock solutions, dilute solutions from experiments. Collect in a sealed, clearly labeled, and appropriate chemical waste container (e.g., a labeled glass bottle). Do not pour down the drain.
Sharps Waste Contaminated pipette tips, needles. Dispose of immediately into a designated, puncture-proof sharps container labeled for chemical waste.

Illustrative Mechanism of Action

Caerin peptides are known to exert their antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes. This process leads to leakage of cellular contents and ultimately, cell death.

G cluster_membrane This compound: Bacterial Membrane Disruption caerin This compound Peptides membrane Bacterial Cell Membrane caerin->membrane Binds to membrane pore Pore Formation & Membrane Destabilization membrane->pore Inserts & aggregates leakage Ion & Metabolite Leakage pore->leakage death Cell Death leakage->death

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.